Chrysene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chrysene | |
|---|---|---|
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InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H | |
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InChI Key |
WDECIBYCCFPHNR-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
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Molecular Formula |
C18H12 | |
| Record name | CHRYSENE | |
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DSSTOX Substance ID |
DTXSID0022432 | |
| Record name | Chrysene | |
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Molecular Weight |
228.3 g/mol | |
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Physical Description |
Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals., Crystals derived from distillation of coal tar; [Hawley], COLOURLESS-TO-BEIGE CRYSTALS OR POWDER., Crystalline solid. | |
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Boiling Point |
838 °F at 760 mmHg (NTP, 1992), 448 °C, 838 °F | |
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Solubility |
Insoluble. (0.0018mg/kg) (NTP, 1992), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L, Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene, Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid., Solubility in water: very poor | |
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Density |
1.274 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.274 g/cu cm at 20 °C, 1.3 g/cm³, 1.274 | |
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Vapor Pressure |
Vapor pressure: 6.3X10-7 mm Hg, 6.23X10-9 mm Hg at 25 °C | |
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Color/Form |
Red blue fluorescent orthorhombic plates from benzene, acetic acid, Orthorhombic bipyramidal plates from benzene, Colorless platelets with blue fluorescence | |
CAS No. |
218-01-9, 65777-08-4 | |
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Melting Point |
489 °F (NTP, 1992), 255 °C, Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C), 254 - 256 °C, 489 °F | |
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Ii. Advanced Synthesis and Derivatization Methodologies of Chrysene for Research
Contemporary Synthetic Routes for Chrysene (B1668918) and its Core Structure
The construction of the four-ring this compound skeleton can be achieved through various strategic bond-forming reactions. Modern approaches often focus on efficiency, atom economy, and the ability to introduce substituents at specific positions to tune the molecule's properties.
Photochemical Cyclizations in this compound Synthesis
Photochemical cyclization, particularly the Mallory reaction, stands as a prominent and widely utilized method for the synthesis of chrysenes and other polycyclic aromatic hydrocarbons (PAHs). semanticscholar.orgacs.org This reaction typically involves the irradiation of a stilbene-like precursor in the presence of an oxidizing agent, such as iodine, to induce an intramolecular 6π-electrocyclization followed by aromatization. semanticscholar.orgacs.org
The synthesis of various substituted chrysenes has been successfully achieved using this methodology. For instance, 1-, 3-, and 6-methylthis compound (B138361) have been prepared as single isomers from the corresponding stilbenoids with yields ranging from 82-88%. acs.org The regioselectivity of the cyclization can be controlled by the placement of substituents on the stilbenoid precursor. For example, 2-methylthis compound was synthesized with 72% yield through a photochemical cyclization where an ortho-methoxy group was eliminated under acidic, oxygen-free conditions to direct the ring closure. acs.org However, this method was not successful in the synthesis of 4-methylthis compound from the corresponding precursor. acs.org
The general applicability of this method is further demonstrated by the synthesis of chrysenols. 1-, 2-, 3-, and 4-chrysenols have been synthesized by the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene to form methoxychrysenes, which are then deprotected to yield the final chrysenol products. wikipedia.org
Table 1: Examples of Photochemical Synthesis of Substituted Chrysenes
| Precursor | Product | Oxidizing Agent/Conditions | Yield (%) |
|---|---|---|---|
| 1-(2-(m-tolyl)vinyl)naphthalene | 1-Methylthis compound & 3-Methylthis compound | I₂, O₂ | - |
| 1-(2-(p-tolyl)vinyl)naphthalene | 2-Methylthis compound | I₂, O₂ | - |
| 1-(2-(o-tolyl)vinyl)naphthalene | 4-Methylthis compound | I₂, O₂ | - |
| 1-(2-(2,4-dimethylphenyl)vinyl)naphthalene | 1,3-Dimethylthis compound | I₂, O₂ | - |
| Corresponding Stilbenoids | 1-, 3-, 6-Methylthis compound | Stoichiometric I₂ | 82-88 |
| Stilbenoid with ortho-methoxy group | 2-Methylthis compound | Acidic, oxygen-free | 72 |
| [(methoxyphenyl)vinyl]naphthalene | Methoxythis compound | Photochemical ring closure | - |
Metal-Catalyzed Cyclizations of Aromatic Acetylenes for this compound Synthesis
Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex aromatic systems, including this compound and its derivatives. Palladium and gold catalysts have been notably effective in promoting cyclization reactions of aromatic acetylenes to construct the this compound core.
A palladium-catalyzed bicycloaromatization of o-(alkynyl)styrenes with alkynes has been reported as an atom- and step-economical route to polysubstituted chrysenes. semanticscholar.org This process involves a 6-endo-dig cyclization of the o-(alkynyl)styrene followed by deprotonation to complete the first cycloaromatization. Subsequently, a regioselective alkyne insertion and C-H activation lead to the second cycloaromatization, forming the this compound skeleton. semanticscholar.org
Another palladium-catalyzed approach is the annulative π-extension (APEX) reaction. The synthesis of this compound-based nanographenes has been achieved through a successive APEX reaction of diphenylacetylene and benzonaphthosilole using a palladium/o-chloranil catalytic system. researchgate.net This reaction first produces a diphenylthis compound intermediate, which then undergoes further APEX reactions in the K-region to generate a mixture of this compound-based nanographenes of varying lengths. researchgate.net
Gold-catalyzed reactions have also been employed in the synthesis of this compound derivatives. For instance, the Hopf cyclization of enediynes on a Au(111) surface has been shown to produce a this compound derivative through two sequential 6π-electrocyclizations. acs.org The gold surface plays a crucial role in lowering the reaction barrier for this transformation. acs.org
Table 2: Metal-Catalyzed Synthesis of this compound Derivatives
| Catalyst System | Reactants | Product Type | Key Transformation |
|---|---|---|---|
| Palladium | o-(Alkynyl)styrenes and alkynes | Polysubstituted chrysenes | Bicycloaromatization |
| Palladium/o-chloranil | Diphenylacetylene and benzonaphthosilole | This compound-based nanographenes | Successive APEX reaction |
| Gold(111) surface | (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | This compound derivative | Sequential Hopf cyclization |
Domino Friedel-Crafts-Type Cyclization in Dibenzo[g,p]this compound Synthesis
A specific and effective method for the synthesis of dibenzo[g,p]chrysenes involves a domino Friedel-Crafts-type cyclization of 1,1-difluoroethenes that are substituted with two biaryl groups. nih.gov This reaction can be mediated by either a superacid or titanium tetrafluoride (TiF₄). nih.gov The starting materials, the 1,1-difluoroethenes with biaryl groups, are readily prepared through Suzuki-Miyaura coupling reactions. nih.gov This synthetic strategy is noteworthy for achieving the activation of both vinylic and aromatic C-F bonds to form new carbon-carbon bonds, leading to the construction of the complex dibenzo[g,p]this compound framework. nih.gov
Cannizzaro Triggered Cascade and Telescoped Synthetic Procedures for Substituted Chrysenes
A review of the scientific literature does not indicate that Cannizzaro triggered cascade and telescoped synthetic procedures are a well-established or common methodology for the synthesis of substituted chrysenes. While the Cannizzaro reaction is a well-known disproportionation reaction of non-enolizable aldehydes, its specific application in a cascade or telescoped sequence to construct the this compound core is not extensively documented in available research.
Microwave Flash Pyrolysis in this compound Synthesis
Microwave flash pyrolysis (MFP) is a high-temperature synthetic technique that can be utilized to induce molecular rearrangements and cyclizations, leading to the formation of polycyclic aromatic hydrocarbons. wikipedia.org In this method, a substrate is mixed with a microwave absorber, such as graphite, and subjected to intense microwave irradiation under an inert atmosphere, leading to rapid heating to high temperatures. wikipedia.org
The synthesis of this compound has been reported as a product of the MFP of 2-ethynyltoluene. wikipedia.org The proposed mechanism involves the initial rearrangement of 2-ethynyltoluene to indene, followed by the loss of a hydrogen atom and subsequent dimerization to form this compound. wikipedia.org In addition to this compound, this reaction can also produce minor amounts of benzo[a]anthracene and benzo[c]phenanthrene, which are thought to arise from the further pyrolysis of this compound under the reaction conditions. wikipedia.org
Flash vacuum pyrolysis (FVP), a related technique, has also been employed for this compound synthesis. The FVP of bis(2-ethynylphenyl)ethyne has been shown to produce this compound. organic-chemistry.org
Use of Pinacol-Pinacolone Stone-Wales Sequence in this compound Synthesis
Based on a review of the available scientific literature, the use of a "Pinacol-Pinacolone Stone-Wales sequence" is not a recognized or documented specific methodology for the synthesis of this compound. The Pinacol rearrangement is a well-known reaction of 1,2-diols to form ketones, and the Stone-Wales rearrangement describes a defect in carbon frameworks like fullerenes and graphene, which can also be a type of isomerization in certain polycyclic aromatic hydrocarbons. However, a sequential combination of these two distinct transformations for the targeted synthesis of the this compound core structure does not appear to be an established synthetic strategy.
Synthesis of Biologically Active and Mechanistically Relevant this compound Derivatives
The synthesis of this compound derivatives with specific substitutions and functionalities is crucial for probing their biological activities and understanding their roles in processes such as carcinogenesis. Methodologies have been developed to introduce substituents at various positions of the this compound core, create epoxide and diol epoxide structures, and conjugate this compound with other biologically relevant scaffolds like steroids.
While research into specifically 6,12-disubstituted chrysenes is an evolving area, synthetic strategies for polysubstituted chrysenes provide a foundation for accessing these derivatives. For instance, a methodology for the synthesis of 3,6,9,12-tetrasubstituted chrysenes has been developed, which can be adapted to produce 6,12-disubstituted analogues nih.gov. This approach begins with the synthesis of unsubstituted this compound, followed by tetrabromination to yield 3,6,9,12-tetrabromothis compound. This intermediate can then undergo various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce aryl, alkynyl, or amino groups at these positions nih.gov. These derivatives have been investigated for their photophysical properties and application as blue fluorescent emitters in Organic Light Emitting Diodes (OLEDs), a field with intersections in biological imaging and diagnostics nih.gov.
Another relevant area of research involves the synthesis of 5,6,11,12-tetrahydrochrysenes, which are rigid stilbene systems designed as fluorescent ligands for the estrogen receptor acs.org. The biological activity of these compounds underscores the importance of substitution patterns around the 6 and 12 positions for interaction with biological targets.
| Synthetic Strategy | Key Intermediate | Coupling Reactions | Potential Applications |
|---|---|---|---|
| Polysubstitution via Bromination | 3,6,9,12-tetrabromothis compound | Suzuki, Sonogashira, Buchwald-Hartwig | OLEDs, Biological Imaging |
| Synthesis of Tetrahydrochrysenes | Substituted stilbenes | Photocyclization | Fluorescent ligands for estrogen receptors |
The study of this compound's carcinogenic properties heavily relies on the availability of its metabolites, particularly this compound epoxides and diol epoxides. The "bay-region" diol epoxides are considered the ultimate carcinogens of many polycyclic aromatic hydrocarbons (PAHs) pnas.orgnih.gov. The synthesis of these compounds is therefore of significant interest.
A common route to this compound diol epoxides involves the synthesis of the precursor dihydrodiols acs.org. For example, the syn- and anti-isomers of 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylthis compound (6-MeC-1,2-diol-3,4-epoxide) have been synthesized to compare their mutagenic activities with the corresponding 5-methylthis compound (B135471) derivatives oup.comnih.gov. The synthesis of these diol epoxides often starts from a hydroxylated this compound derivative, which is then converted to a dione. Subsequent reduction and epoxidation steps yield the desired diol epoxide isomers oup.com. The synthesis of the enantiomeric bay-region diol epoxides of this compound has also been achieved, allowing for detailed studies of their stereospecific interactions with biological macromolecules acs.org.
| Compound Name | Significance | Synthetic Precursor |
|---|---|---|
| This compound-1,2-diol-3,4-epoxide | Bay-region diol epoxide, ultimate carcinogen | This compound-1,2-dihydrodiol |
| anti-5-Methylthis compound-1,2-diol-3,4-epoxide | Highly mutagenic diol epoxide | 5-Methylthis compound-1,2-dihydrodiol |
| syn-5-Methylthis compound-1,2-diol-3,4-epoxide | Diastereomer of the anti-isomer, also mutagenic | 5-Methylthis compound-1,2-dihydrodiol |
To explore novel biological activities, this compound derivatives have been synthesized using steroidal scaffolds like estrone and androsterone as chemical tools benthamdirect.comresearchgate.net. This approach combines the planar aromatic structure of this compound with the three-dimensional and biologically recognized framework of steroids.
One reported synthesis involves a multi-step sequence starting from either estrone or androsterone. The process includes the formation of an isoquinolinone derivative, which is then reacted with ethylenediamine to generate a chrysenol intermediate. Subsequent oxidation, condensation, and cyclization reactions lead to the final this compound-diazepine derivatives benthamdirect.comresearchgate.net. The resulting hybrid molecules possess a unique combination of structural features from both parent compounds, offering potential for novel interactions with biological targets benthamdirect.comresearchgate.net.
| Starting Material | Key Intermediate | Final Product Type |
|---|---|---|
| Estrone | Isoquinolinone derivative, Chrysenol | This compound-diazepine derivative |
| Androsterone | Isoquinolinone derivative, Chrysenol | This compound-diazepine derivative |
Oxygenated this compound derivatives, such as chrysenols (hydroxychrysenes), are important metabolites and serve as key intermediates for the synthesis of other derivatives like diol epoxides researchgate.net. An efficient route for the synthesis of phenolic derivatives of this compound involves a Suzuki cross-coupling reaction rsc.org. This method allows for the regioselective synthesis of various methoxychrysenes, which can then be demethylated to yield the corresponding chrysenols rsc.org.
Another approach to synthesizing chrysenols is through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene precursors. This method can be applied to produce 1-, 2-, 3-, and 4-chrysenols in pure form after deprotection and purification researchgate.net. These synthetic chrysenols are valuable as reference standards for metabolic studies and as starting materials for the synthesis of more complex metabolites researchgate.net.
| Method | Key Reaction | Products |
|---|---|---|
| Suzuki Cross-Coupling | Palladium-catalyzed coupling of a boronic acid with a halide | Methoxychrysenes, Hydroxychrysenes |
| Photochemical Cyclization | Light-induced ring closure of a stilbene-like precursor | 1-, 2-, 3-, and 4-Chrysenols |
Strategies for Stereoselective Synthesis of this compound Metabolites and Analogues
The biological activity of this compound metabolites is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds for biological evaluation.
The enantioselective synthesis of this compound dihydrodiols provides access to specific stereoisomers that are formed during the metabolic activation of this compound. A notable example is the synthesis of (-)-(1R,2R)-1,2-dihydrothis compound-1,2-diol researchgate.net. One approach to obtaining enantiomerically pure metabolites involves the separation of a racemic mixture into diastereomers, followed by chromatographic separation researchgate.net. More direct methods for the enantioselective synthesis of these compounds are also being explored. These methods are critical for providing the necessary standards to study the stereochemical aspects of this compound metabolism and carcinogenesis researchgate.net.
Control of Stereochemistry in this compound Epoxide Formation
The formation of epoxides from the double bonds of this compound introduces new stereocenters into the molecule. The control of the stereochemistry during this transformation is critical, as the spatial arrangement of the atoms in the resulting this compound epoxides and their subsequent diol epoxide metabolites can dramatically influence their biological activity. The stereochemical outcome of epoxidation can be directed through various methodologies, including biocatalytic systems and substrate-controlled chemical synthesis.
The epoxidation of an alkene is generally a stereospecific syn-addition, where the two new C-O bonds form on the same face of the double bond. This means that the geometry of the alkene dictates the relative stereochemistry of the resulting epoxide. In a polycyclic aromatic hydrocarbon (PAH) like this compound, the planar nature of the aromatic rings means that the epoxidizing agent can attack from either the top face or the bottom face of the ring system, leading to the potential formation of enantiomers.
Biocatalytic Control
Enzymatic systems, particularly cytochrome P-450 isozymes, exhibit remarkable stereoselectivity in the epoxidation of this compound. nih.gov Research on the metabolism of this compound by rat liver microsomes has demonstrated that the enantiomeric composition of the resulting epoxides can be controlled by inducing the expression of specific P-450 isozymes. nih.gov For instance, the epoxidation of the K-region (the 5,6-double bond) of this compound yields different enantiomeric ratios of this compound 5,6-epoxide depending on the pretreatment of the rats. nih.gov
In control, untreated rat liver microsomes produce a 68:32 ratio of the (5S,6R) to (5R,6S) enantiomers. nih.gov Pretreatment with phenobarbital, which induces a specific set of P-450 enzymes, results in a similar ratio of 71:29. nih.gov In stark contrast, pretreatment with 3-methylcholanthrene leads to a near-complete reversal of stereoselectivity, producing the (5R,6S) enantiomer with high preference, resulting in a 5:95 ratio of (5S,6R) to (5R,6S) epoxides. nih.gov This demonstrates that the specific architecture of the enzyme's active site plays a crucial role in orienting the this compound molecule for a facial-selective oxygen transfer.
The enantiomers of the non-K-region this compound 1,2-epoxide and 3,4-epoxide have also been resolved analytically using chiral stationary phase high-performance liquid chromatography (HPLC), a key technique for separating and quantifying stereoisomers. nih.gov
Enantiomeric Ratios of Metabolically Formed this compound 5,6-Epoxide
| Microsome Source (Rat Liver) | (5S,6R) Enantiomer Ratio (%) | (5R,6S) Enantiomer Ratio (%) |
|---|---|---|
| Control (Untreated) | 68 | 32 |
| Phenobarbital-Treated | 71 | 29 |
| 3-Methylcholanthrene-Treated | 5 | 95 |
Substrate and Reagent Control in Chemical Synthesis
In chemical synthesis, the stereochemistry of epoxidation can be influenced by the structure of the substrate itself or by the use of chiral reagents. For this compound derivatives that already possess stereocenters, such as the trans-dihydrodiols that are precursors to diol epoxides, the existing stereochemistry can direct the approach of the epoxidizing agent. The hydroxyl groups of the dihydrodiol can form hydrogen bonds with the reagent, delivering it to a specific face of the molecule and resulting in a diastereoselective reaction. organic-chemistry.org
Furthermore, the presence of bulky substituents near the reaction site can sterically hinder the approach of the oxidizing agent from one face, thereby favoring attack from the less hindered face. oup.comnih.gov For example, studies on 5,6-dimethylthis compound have shown that steric overcrowding by a methyl group in the bay region causes significant distortion of the molecule. oup.comnih.gov This distortion alters the relative orientation of the epoxide-bearing ring and the rest of the aromatic system, which can influence the stereochemical course of reactions. nih.gov The main steric interactions in the bay region occur between the hydrogen atoms on the methyl group and the hydrogen atom on the bay-region side of the epoxide group. oup.com
The mutagenic and carcinogenic properties of this compound are often linked to its diol epoxide metabolites, and the specific stereochemistry of these molecules is paramount. nih.gov For instance, of the four optical isomers of the diastereomeric bay-region this compound 1,2-diol-3,4-epoxides, (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrothis compound was identified as the most mutagenic in certain cell lines. nih.gov This highlights the importance of synthetic methods that can selectively produce a single, desired stereoisomer for research purposes.
Iii. Quantum Chemical and Computational Studies of Chrysene
Electronic Structure and Reactivity of Chrysene (B1668918) and its Metabolites
The electronic structure of a polycyclic aromatic hydrocarbon (PAH) dictates its chemical behavior, including its propensity to undergo metabolic activation to carcinogenic forms. Quantum chemical methods are pivotal in exploring these characteristics for this compound and its derivatives.
Density Functional Theory (DFT) has become a principal computational method for studying this compound and other PAHs due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations are instrumental in predicting a wide range of molecular properties, including optimized geometries, molecular orbital energies, and the relative energies of various chemical species. rsc.org
In the context of this compound research, DFT has been extensively applied to investigate its atmospheric degradation mechanisms. researchgate.netmedchemexpress.com For instance, the M06-2X functional, combined with large basis sets like 6-311++G(3df,2p), has been used to elucidate the reaction pathways initiated by hydroxyl (OH) radicals. researchgate.netmedchemexpress.comresearchgate.net These studies model the potential energy surfaces of the reactions, identifying transition states and intermediate structures. This approach helps to understand how this compound is transformed in the environment into various oxygenated and nitrated derivatives. researchgate.net DFT calculations have also been employed to study the potential-energy surfaces and racemization pathways of substituted this compound derivatives. agilent.com Furthermore, DFT is used to calculate key molecular-level descriptors, such as atomic charge distributions and local electron densities, which are crucial for identifying reactive sites. rsc.org
| Methodology | Application in this compound Research | Typical Functional/Basis Set |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of atmospheric degradation mechanisms; Study of substituted this compound derivatives. researchgate.netmedchemexpress.comagilent.com | M06-2X / 6-311++G(3df,2p) researchgate.netmedchemexpress.comresearchgate.net |
| Semiempirical Methods (e.g., AM1) | Geometry optimization and calculation of electronic absorption spectra for this compound derivatives. researchgate.net | Austin Model 1 (AM1) researchgate.net |
| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | Calculation of reaction rate constants for the atmospheric degradation of this compound. researchgate.netmedchemexpress.com | N/A |
Semiempirical quantum chemistry methods, which are based on the Hartree-Fock formalism, offer a computationally faster alternative to ab initio methods by incorporating empirical parameters and approximations, such as the neglect of certain two-electron integrals. nih.govnih.gov These methods, including Austin Model 1 (AM1), PM3, and methods based on the Intermediate Neglect of Differential Overlap (INDO) approximation, are particularly useful for treating large molecules where more computationally expensive methods are prohibitive. nih.govepa.gov
While less common than DFT in recent studies, semiempirical methods have been applied to investigate the properties of this compound derivatives. For example, the AM1 method has been used to optimize the molecular geometry of 1-methyl this compound. researchgate.net Following geometry optimization, these methods can be used to calculate electronic properties, such as theoretical electronic absorption spectra, providing insights into how the molecule interacts with light. researchgate.net Such calculations have been performed to predict the absorption peaks of 1-methyl this compound and its monopositive ion to assess their potential relevance as carriers of diffuse interstellar absorption bands. researchgate.net
This compound possesses a "bay-region," a concave area in its molecular structure formed by a benzo ring. epa.gov The "bay-region theory" of PAH carcinogenesis posits that diol epoxides formed in this specific region are the ultimate carcinogenic metabolites. rsc.org Quantum chemical calculations are essential for understanding the high reactivity of these bay-region metabolites.
Computational studies show that bay-region diol epoxides are the most reactive and biologically active derivatives of a given PAH. rsc.org The reactivity of these epoxides is linked to the ease with which the epoxide ring opens to form a carbocation, which can then bind to DNA, initiating carcinogenesis. Quantum chemical parameters can be calculated to estimate this reactivity. rsc.org For this compound, metabolic processes can lead to the formation of reactive bay-region diol epoxides that are known to be mutagenic and tumorigenic. epa.gov Fjord-region PAHs are often compared to their bay-region analogs like this compound to understand differences in genotoxicity and binding affinity to DNA. Studies have also indicated that PAHs containing bay or bay-like regions are potent inhibitors of gap junctional intercellular communication, an epigenetic effect relevant to tumor promotion.
Reaction Mechanisms and Kinetics of this compound Transformations
Understanding the rates and pathways by which this compound transforms in the environment is crucial for assessing its fate and risk. Computational chemistry provides powerful tools for investigating these complex processes.
The primary atmospheric removal process for many PAHs, including this compound, is through reactions with hydroxyl (OH) radicals. researchgate.netmedchemexpress.com Quantum chemical investigations, primarily using DFT, have been employed to map out the detailed mechanisms of these degradation processes. researchgate.net
The reaction is initiated by the addition of an OH radical to the this compound molecule, which can occur at several different carbon positions. researchgate.net Computational studies show that these initial reactions are barrierless, leading to the formation of this compound-OH adducts. researchgate.netmedchemexpress.com In the presence of atmospheric oxygen (O2) and nitrogen oxides (NOx), these adducts undergo a series of subsequent reactions. researchgate.netmedchemexpress.com The calculations have identified the major products of this atmospheric degradation to include various oxygenated PAHs (OPAHs) and nitro-PAHs (NPAHs), such as nitro-chrysene, hydroxythis compound, and hydroxychrysenone. researchgate.netmedchemexpress.com These products themselves can be toxic and mutagenic, highlighting the environmental significance of this compound's atmospheric chemistry. researchgate.net
To quantify the speed of this compound's atmospheric degradation, kinetic calculations are performed. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions from the properties of the potential energy surface. It is an extension of transition-state theory that accounts for the distribution of energy among the vibrational and rotational modes of the molecule.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Overall Rate Constant (this compound + OH) | 4.48 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.netmedchemexpress.com | Determines the overall speed of the initial degradation step in the atmosphere. |
| Atmospheric Lifetime | 6.4 hours researchgate.netmedchemexpress.com | Indicates a rapid transformation and removal of this compound from the atmosphere. |
Compound Index
| Compound Name |
|---|
| 1-methyl this compound |
| This compound |
| Hydroxythis compound |
| Hydroxychrysenone |
| Nitro-chrysene |
| Oxygen |
Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Electron Transfer (ET) Mechanisms
Quantum chemical studies help to unravel the complex reaction mechanisms involving this compound. Key processes include Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Electron Transfer (ET).
Hydrogen Atom Transfer (HAT) is a fundamental chemical reaction that involves the concerted movement of a proton and an electron from one molecule to another in a single kinetic step. scripps.edu The primary driving force for this reaction is the bond dissociation energy (BDE); a HAT process is favored when the newly formed bond is stronger than the bond being broken. mdpi.com While HAT is a crucial mechanism for C-H functionalization in many organic molecules, specific computational studies detailing this pathway for this compound itself are not extensively documented in the reviewed literature. mdpi.comresearchgate.net In principle, HAT reactions involving this compound would lead to the formation of a chrysenyl radical.
Radical Adduct Formation (RAF) is a mechanism where a radical species adds to a molecule, often at a site of unsaturation, to form a new, more stable radical adduct. researchgate.netnih.gov This process is common for compounds with sp² hybridized carbon atoms. nih.gov The reaction of this compound with a radical (X•) would involve the attack of the radical on one of the aromatic carbons, leading to the formation of a resonance-stabilized radical adduct. This pathway is a potential route for the functionalization of the this compound core.
Electron Transfer (ET) mechanisms are central to the electronic properties of this compound and its derivatives. This compound can participate in charge transfer processes, acting as an electron donor in the presence of suitable electron acceptors. acs.orgresearchgate.net Computational and experimental studies have demonstrated that this compound forms charge-transfer compounds with strong electron acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). researchgate.net In these systems, electron density is transferred from the highest occupied molecular orbital (HOMO) of this compound to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. This charge transfer results in the formation of new electronic excitation features at low energy. researchgate.net Furthermore, pure this compound can form ligand-to-metal charge transfer (LMCT) complexes with the surface of semiconductors like titanium dioxide (TiO2). rsc.org The formation of these charge transfer complexes significantly alters the optical and electronic properties of the material. acs.orgresearchgate.net
Quantum Chemical Studies of Substituted this compound Derivatives
Computational studies on substituted this compound derivatives have been instrumental in understanding how chemical modifications to the this compound core can tune its properties for specific applications, such as in chiral materials and organic electronics.
The introduction of bulky substituents at specific positions on the this compound skeleton can induce chirality due to hindered rotation, leading to stable, non-superimposable mirror-image structures (enantiomers). Quantum chemical methods, particularly density functional theory (DFT), have been employed to investigate the pathways by which these chiral derivatives can interconvert, a process known as racemization.
A study on 5,11-disubstituted 6,12-dimethoxythis compound and this compound-6,12-dione derivatives used DFT calculations to map their potential energy surfaces. nih.gov These calculations identified the various stable conformers and the transition states connecting them, thereby elucidating the racemization pathways. nih.gov The steric effects exerted by different substituents were quantified by calculating the strain energy through the analysis of homodesmotic reactions. nih.gov This theoretical approach provides critical data on the conformational stability and the energy barriers that prevent or allow the interconversion of enantiomers, which is essential for the design of chiral materials with specific optical properties.
The inherent stability of the this compound aromatic system makes it an attractive building block for organic semiconductors. researchgate.net Computational studies have established clear structure-property relationships, demonstrating how the electronic properties of this compound can be precisely tuned through chemical modification for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net
For instance, DFT calculations on dibenzo[g,p]this compound (DBC) derivatives revealed how the introduction of different substituent groups and the torsional angle of the core structure affect their electrochemical and spectroscopic properties. nih.gov Substituting the this compound core with electron-donating or electron-withdrawing groups, or even doping it with elements like boron and nitrogen (BN doping), can significantly alter the HOMO and LUMO energy levels. researchgate.net These modifications, in turn, influence the material's charge injection/extraction capabilities and its absorption and emission spectra. researchgate.net One study highlighted a this compound derivative used as a blue fluorescent emitter in an OLED that exhibited an outstanding external quantum efficiency of 6.31% and a low turn-on voltage of 3.0 V. researchgate.net
| Derivative/Modification | Computational Method | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Dibenzo[g,p]this compound Derivatives | DFT | Substituent identity and position impact oxidation potential and spectroscopic properties. | Organic Electronics | nih.gov |
| BN-doped and Substituted Chrysenes | DFT / TD-DFT | Substituents cause large bathochromic shifts in absorption/emission spectra and modify HOMO/LUMO levels. | Blue Fluorescent Emitters (OLEDs) | researchgate.net |
| nih.govBenzothieno[3,2-b]benzothiophene (BTBT) core (isoelectronic with this compound) | Molecular Orbital Calculations | Phene-type substructure provides greater stability than acene-type isomers. | Air-Stable Organic Semiconductors (OFETs) | researchgate.net |
The performance of an organic semiconductor is critically dependent on its ability to transport charge carriers (holes or electrons). Computational studies provide a microscopic understanding of charge transport in this compound derivatives. Using DFT, researchers can calculate key parameters that govern charge mobility, such as the reorganization energy (the energy required for a molecule to adjust its geometry upon gaining or losing a charge) and the electronic coupling (transfer integral) between adjacent molecules in a crystal lattice.
A computational study on substituted this compound molecules used DFT to calculate the angular resolution anisotropic charge mobility. researchgate.net This type of analysis reveals that charge transport efficiency can be highly dependent on the direction of charge flow within the material, a property known as anisotropy. researchgate.net By calculating parameters like transfer integrals for various molecular packing arrangements, these studies can predict whether a given this compound derivative is likely to be a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor, guiding the synthesis of materials with optimized performance for electronic devices.
Spectroscopic Property Predictions and Correlations with Quantum Chemical Data
Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of this compound and its derivatives. Methods like Time-Dependent Density Functional Theory (TD-DFT) can accurately predict the UV-visible absorption spectra of these molecules. researchgate.net
Computational studies have shown that the absorption spectra of this compound derivatives are highly sensitive to substitution and doping. researchgate.net The introduction of substituents can lead to significant red shifts (bathochromic shifts) in the absorption bands. researchgate.net Theoretical calculations can rationalize these observed shifts by analyzing the corresponding changes in the molecular orbital energy levels (HOMO-LUMO gap). researchgate.net
Furthermore, quantum chemical data has been correlated with other forms of spectroscopy. For example, Penning ionization electron spectra (PIES) of this compound have been assigned based on outer valence Green's function calculations. aip.org In studies of this compound-based charge transfer salts, electron energy-loss spectroscopy data was used to investigate electronic excitations, and DFT calculations provided insights into the electronic structure of the new materials. researchgate.net These correlations between theoretical predictions and experimental data are crucial for validating the computational models and for gaining a deeper understanding of the electronic structure of this compound-based materials.
| Spectroscopic Method | Quantum Chemical Method | Property Investigated | Key Correlation/Finding | Reference |
|---|---|---|---|---|
| UV-Visible Absorption Spectroscopy | TD-DFT | Electronic transitions, effect of substituents | Calculations rationalize observed bathochromic shifts and correlate them with changes in HOMO/LUMO energy levels. | researchgate.net |
| Electrochemistry and Photoluminescence | DFT | Oxidation potentials, emission wavelengths | DFT calculations explain the effects of substituents and molecular torsion on electrochemical and spectroscopic properties. | nih.gov |
| Electron Energy-Loss Spectroscopy (EELS) | DFT | Electronic excitation spectra in charge transfer salts | DFT calculations confirm the amount of charge transfer and provide insight into the electronic structure. | researchgate.net |
| Penning Ionization Electron Spectroscopy (PIES) | Outer Valence Green's Function Calculations | Ionization from molecular orbitals | Calculations provide the basis for the assignment of the experimental spectra. | aip.org |
Iv. Environmental Fate and Transport of Chrysene in Research Context
Environmental Distribution and Compartmentalization Studies of Chrysene (B1668918)
This compound, a polycyclic aromatic hydrocarbon (PAH), is released into the atmosphere primarily through incomplete combustion of organic materials. tpsgc-pwgsc.gc.ca Its distribution in the environment is significantly influenced by atmospheric transport and deposition processes. copernicus.org Studies conducted in various global regions, including remote high-altitude areas, have provided insights into the atmospheric fate of this compound.
Research in European high-altitude sites has shown that the average atmospheric deposition fluxes of total PAHs, including this compound, can range from 0.8 to 2.1 µg m⁻² month⁻¹ in locations like Gossenköllesee, Redon, and Lochnagar, and as high as 9.7 µg m⁻² month⁻¹ in Skalnate Pleso, indicating influences from regional emission sources. copernicus.org The distribution of deposited PAHs is often dominated by compounds like phenanthrene (B1679779), fluoranthene, and pyrene. copernicus.org However, the relative abundance of specific PAHs can vary with environmental conditions. For instance, the proportion of phenanthrene has been observed to be higher at sites with lower temperatures, suggesting increased transfer from the gas phase to particles for more volatile PAHs. copernicus.org
The ratio of benz[a]anthracene to the sum of this compound and benz[a]anthracene is often used to assess the influence of photooxidation. In high-altitude European sites, this ratio was found to be higher at lower altitudes with less sun exposure, suggesting that insolation is a key factor in the relative degradation of these compounds. copernicus.org
A study in a coastal urban environment in Poland observed that the contribution of medium molecular weight PAHs, including this compound, to the total deposition fluxes increased from 24% in spring to 38% in summer. nih.gov This was attributed to a combination of factors including photochemistry, urban traffic, and shipping emissions. nih.gov Seasonal variations are significant, with higher deposition fluxes of many PAHs, including this compound, observed in winter due to increased emissions from residential heating and reduced photodegradation. nih.govvtei.cz
The following table summarizes the atmospheric deposition fluxes of this compound and other PAHs in different locations as reported in various studies.
| Location | This compound Deposition Flux (ng m⁻² day⁻¹) | Total PAH Deposition Flux (µg m⁻² month⁻¹) | Season/Comment |
| Gossenköllesee, Austria | Not specified individually | 0.8 - 2.1 | Average flux |
| Redon, Spain | Not specified individually | 0.8 - 2.1 | Average flux |
| Lochnagar, Scotland | Not specified individually | 0.8 - 2.1 | Average flux |
| Skalnate Pleso, Slovakia | Not specified individually | 9.7 | Influenced by regional sources |
| Coastal Urban, Poland | 380.6 (median in winter) | Not specified | Seasonal variation observed |
Data compiled from multiple research sources.
Once deposited from the atmosphere, the environmental fate of this compound is largely governed by its interaction with soil and sediment. Due to its hydrophobic nature and low aqueous solubility, this compound has a strong tendency to adsorb to organic matter in these matrices. tpsgc-pwgsc.gc.ca This adsorption significantly impacts its mobility, bioavailability, and persistence. dss.go.th
The partitioning behavior of PAHs between soil/sediment organic matter and water is quantified by the organic carbon-water partition coefficient (Koc). This compound exhibits very strong adsorption to organic matter, with log Koc values typically ranging from 6.0 to 7.5, depending on the specific characteristics of the soil or sediment. tpsgc-pwgsc.gc.ca Research has shown that the mean Koc values for PAHs can be about twice as high in sediments compared to soils, reflecting differences in the composition of their organic matter. dss.go.th
The persistence of this compound in soil can be substantial. Biodegradation is a slow process for this compound, with half-lives of 371 and 387 days reported in sandy loam soils, suggesting that it is not a primary degradation pathway in soil. nih.gov The strong binding of this compound to soil particles is believed to inhibit its biodegradation. nih.gov In one study, no significant degradation of this compound was observed in soil from a former tar-oil refinery after 8 weeks of incubation. nih.gov However, when inoculated with a PAH-degrading mixed culture, the concentration of this compound in contaminated sand was reduced. nih.gov
The adsorption of PAHs like this compound is not solely dependent on the total organic carbon content. The nature of the organic matter, such as the presence of kerogen, charcoal, or char, can influence the adsorption capacity, particularly in the slowly and very slowly desorbing domains. nih.gov
The table below presents typical soil and sediment partition coefficients for this compound.
| Parameter | Value | Reference |
| log Koc | 6.0 - 7.5 | tpsgc-pwgsc.gc.ca |
This value is dependent on soil or sediment characteristics.
In aquatic environments, the behavior of this compound is dictated by its very low water solubility and high affinity for particulate matter. This compound is practically insoluble in water, with a reported solubility of 0.002 mg/L. tpsgc-pwgsc.gc.ca This characteristic significantly limits its concentration in the dissolved phase.
When this compound enters a waterway, it is expected to adsorb to suspended solids and sediment. nih.gov This partitioning to particulate matter effectively removes it from the water column and leads to its accumulation in the sediment bed. Once in the sediment, it dissolves very slowly back into the water. tpsgc-pwgsc.gc.ca
The migration of this compound in aquatic systems is therefore primarily associated with the transport of contaminated sediments. Dissolved this compound can also migrate with groundwater flow, although its low solubility and strong adsorption to soil and aquifer materials limit the extent of this transport. tpsgc-pwgsc.gc.ca Volatilization from water surfaces can occur, but it is a slow process. tpsgc-pwgsc.gc.ca
Research using in vitro models of gastrointestinal digestion has shown that this compound sorbed to soil can move rapidly into an aqueous compartment, reaching a steady state within a few hours. researchgate.net This suggests that under certain conditions, desorption from soil particles can occur, potentially leading to its mobilization in aqueous environments.
The physical and chemical properties of this compound that govern its behavior in aquatic systems are summarized in the table below.
| Property | Value |
| Water Solubility | 0.002 mg/L |
| Henry's Law Constant | 2 x 10⁻⁶ atm·m³/mol |
| Relative Density | 1.27 g/cm³ |
Data compiled from various scientific sources. tpsgc-pwgsc.gc.ca
Abiotic Transformation Pathways of this compound
This compound can undergo photochemical transformation in the environment, particularly when exposed to sunlight. This process can be a significant degradation pathway, especially in atmospheric and aquatic systems. The efficiency of phototransformation, however, can be highly dependent on the medium.
Studies have shown that the quantum yields for PAH phototransformation in hydrophobic media, such as oil films, are significantly lower (by about two orders of magnitude) than in aqueous systems. acs.org In the context of an oil spill, the thickness and light-attenuating properties of the oil can further reduce the potential for photoreaction. acs.org Research on the weathering of fuel oil indicated that direct photolysis could not fully account for the removal of PAHs like this compound, suggesting that photomediated reactions with other compounds in the oil mixture were responsible for their degradation. acs.orgresearchgate.net
The rate of photochemical degradation can also be influenced by the presence of other substances. For example, the photochemical oxidation of this compound at a silica (B1680970) gel-water interface has been investigated. researchgate.net Upon light irradiation, PAHs and their photoreaction products can absorb light energy and react with molecular oxygen and other chemicals to produce reactive oxygen species (ROS) and other reactive intermediates. tandfonline.com These intermediates can then lead to further degradation of the parent compound.
A study on the degradation of PAHs by potassium permanganate (KMnO₄) found that this compound was more stable towards oxidation of its ring system compared to other PAHs like benzo[a]pyrene (B130552), pyrene, and phenanthrene. nih.gov
In the atmosphere, this compound can react with various oxidants, which is a key process in its atmospheric degradation. The reaction with hydroxyl (OH) radicals, in the presence of oxygen (O₂) and nitrogen oxides (NOx), is a particularly important pathway. nih.gov
Chronic exposure to environmental pollutants like ozone and nitrogen dioxide has been linked to oxidative stress. nih.gov While not directly studying this compound, this research highlights the potential for these oxidants to induce chemical transformations and biological effects. nih.gov
The table below lists some of the identified transformation products of this compound resulting from its interaction with environmental oxidants.
| Reactant | Transformation Products |
| OH radical (in the presence of O₂ and NOx) | Nitro-chrysene, Hydroxythis compound, Hydroxychrysenone, 11-benzo[a]fluorenone, Dialdehydes |
Data from quantum chemical calculation studies. nih.gov
Biotic Transformation and Biodegradation of this compound
The persistence of this compound in the environment is significantly influenced by biotic transformation processes, primarily through microbial activity. Due to its recalcitrant nature and low aqueous solubility, the bioavailability of this compound to microorganisms is limited, often resulting in slow degradation rates. nih.govnih.gov However, various bacteria and fungi have demonstrated the ability to metabolize this compound, either as a sole carbon source or through co-metabolism. nih.govfrontiersin.org
Research has shown that microbial consortia, comprising multiple collaborating species, can be more effective in degrading complex pollutants like this compound than individual strains. frontiersin.orgresearchgate.net This enhanced degradation is often attributed to synergistic metabolic activities among the constituent microorganisms. nih.govfrontiersin.org
Bacterial Consortia: A notable example is the bacterial consortium ASDC, which consists of Rhodococcus sp., Bacillus sp., and Burkholderia sp. nih.govnih.gov This consortium was reported to utilize this compound as the sole source of carbon and energy, achieving a maximum degradation rate of 1.5 mg/L/day under optimized conditions. nih.govnih.gov In simulated microcosm models using polluted, non-sterile soil sediment, the ASDC consortium demonstrated up to 96% degradation of this compound, indicating a synergistic relationship between the introduced strains and the indigenous microbial community. nih.govfrontiersin.org Other studies have identified various bacterial genera with the capacity to degrade this compound, including Rhizomonas, Sphingomonas, Pseudoxanthomonas, Alkaligenes, Mycobacterium, and Paracoccus. nih.gov
Fungal-Bacterial Consortia: The combination of fungi and bacteria in co-cultures has also proven effective for this compound degradation. asm.org For instance, co-cultures of the fungus Penicillium janthinellum and the bacterium Stenotrophomonas maltophilia or a bacterial consortium (VUN 10,009) showed significant degradation of this compound. asm.org While axenic cultures of these microorganisms degraded only small amounts of this compound, the fungal-bacterial co-cultures demonstrated substantial degradation and microbial growth, with one co-culture mineralizing 25% of benzo[a]pyrene (a related PAH) to CO2 over 49 days. asm.org Inoculating PAH-contaminated soil with these co-cultures resulted in significantly improved degradation of high-molecular-weight PAHs compared to soils with only indigenous microbes or axenic inocula. asm.org
| Consortium Type | Microbial Composition | Key Findings | Reference |
|---|---|---|---|
| Bacterial | Rhodococcus sp. ASDC1, Bacillus sp. ASDC2, Burkholderia sp. ASDC3 | Utilized this compound as a sole carbon and energy source. Achieved up to 96% degradation in polluted soil sediment. | nih.govnih.govfrontiersin.org |
| Fungal-Bacterial | Penicillium janthinellum VUO 10,201 and Stenotrophomonas maltophilia VUN 10,010 | Significant degradation of this compound in co-culture compared to axenic cultures. Improved degradation in contaminated soil. | asm.org |
| Fungal-Bacterial | T. koningiopsis P05R2, P. janthinellum P05R3, S. marcescens P10R19, and S. maltophilia P05R11 | Demonstrated 100% degradation of this compound. | mdpi.com |
The microbial breakdown of this compound involves a series of enzymatic reactions that cleave its four-ring structure into simpler, less toxic compounds. The specific pathways and resulting metabolites can vary depending on the microorganisms involved.
One proposed route for bacterial degradation is the Phthalic Acid Pathway . nih.govresearchgate.net Studies using the bacterial consortium ASDC suggested that this compound is metabolized through this pathway, which ultimately leads to the complete mineralization of the compound. nih.govnih.gov The aerobic degradation of PAHs like this compound typically begins with a dioxygenase enzyme attacking the aromatic ring to form cis-dihydrodiols. mdpi.com These are then converted by dehydrogenase to dihydroxylated intermediates, which are further metabolized to compounds like phthalic acid and salicylic acid before entering central metabolic cycles such as the TCA cycle. mdpi.com
Fungal degradation can proceed through different intermediates. For example, the white-rot fungus Polyporus sp. S133 was found to degrade this compound via chrysenequinone and 1-hydroxy-2-naphthoic acid . researchgate.netresearchgate.net Another study on the halophilic fungus Hortaea sp. B15 also identified 1-hydroxy-2-naphthoic acid as a key intermediate in this compound degradation. researchgate.net The proposed pathway suggests that initial enzymatic attacks lead to ring cleavage and the formation of these metabolites, which are then further broken down. researchgate.netresearchgate.net
Commonly identified or proposed metabolites in this compound biodegradation include:
Chrysenequinone researchgate.netresearchgate.net
1-hydroxy-2-naphthoic acid researchgate.netresearchgate.netresearchgate.net
Phthalic acid nih.govresearchgate.netresearchgate.net
Catechol nih.govresearchgate.net
The efficiency of microbial degradation of this compound is highly dependent on various environmental conditions that affect microbial growth and enzymatic activity. nih.govijpab.com
pH: Microbial degradation of this compound is pH-dependent. For the bacterial consortium ASDC, efficient degradation was observed at a neutral pH of 7.0, where 90% of the initial this compound was degraded within seven days. nih.gov The degradation efficiency decreased significantly at more acidic or alkaline pH values. nih.gov
Temperature: Temperature plays a crucial role, with optimal degradation often occurring in the mesophilic range. The ASDC consortium showed the highest efficiency at 37°C, with complete degradation of 5 mg/L of this compound. nih.gov Degradation rates dropped sharply at higher temperatures, such as 45°C. nih.govunesp.br Conversely, some studies have shown that low temperatures (e.g., 7°C) can severely limit the aerobic degradation of larger PAHs like this compound. asm.orgnih.gov
Aeration (Oxygen): As a primary requirement for aerobic metabolism, oxygen is critical for the initial steps of PAH degradation, which are catalyzed by oxygenase enzymes. nih.gov Under static conditions with limited oxygen, the degradation of this compound by the ASDC consortium was significantly slower (26% in 7 days) compared to aerated conditions (150 rpm shaking). nih.gov
Co-substrates: The presence of other carbon sources, or co-substrates, can have varied effects. Some compounds, like peptone, ammonium nitrate, and sodium succinate, were found to enhance the this compound degradation rate by the ASDC consortium in the initial 24 hours. nih.govnih.gov However, other substrates, such as glucose, pyrene, phthalic acid, and salicylic acid, inhibited this compound degradation, possibly due to preferential utilization or feedback inhibition of the metabolic enzymes. nih.gov
| Environmental Factor | Optimal Condition/Effect | Observed Result | Reference |
|---|---|---|---|
| pH | 7.0 | 90% degradation in 7 days. Efficiency dropped sharply at pH 9.0 and 10.0. | nih.gov |
| Temperature | 37°C | Complete degradation of 5 mg/L. Rate decreased by 2.6-fold at 45°C. | nih.gov |
| Aeration | 150 rpm | Significantly higher degradation compared to static (limited oxygen) conditions. | nih.gov |
| Co-substrates (Enhancing) | Peptone, Ammonium Nitrate, Sodium Succinate | Enhanced degradation rate during the first 24 hours. | nih.govnih.gov |
| Co-substrates (Inhibitory) | Pyrene, Glucose, Phthalic Acid, Salicylic Acid | Completely inhibited or decreased the rate of this compound degradation. | nih.gov |
The breakdown of the stable aromatic structure of this compound is initiated and carried out by specific microbial enzymes.
Dioxygenases: These enzymes are fundamental to the aerobic degradation of PAHs. nih.govunesp.br They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. mdpi.com This initial ring-cleavage step is crucial for destabilizing the this compound molecule and making it accessible to further enzymatic attack. researchgate.net The presence of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase genes and activities has been confirmed in this compound-degrading bacteria, indicating their role in the lower degradation pathway. researchgate.net
Laccase: Laccases are copper-containing oxidase enzymes commonly produced by ligninolytic fungi, such as Agrocybe aegerita. proquest.cominrs.ca These enzymes have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic aromatic compounds, including PAHs. inrs.ca In soil remediation studies, laccase activity was detected during the degradation of a PAH mixture including this compound, highlighting its role in fungal-mediated degradation. proquest.com
Hydrolase: After the initial ring-opening, hydrolase enzymes can be involved in subsequent metabolic steps. For example, salicylate hydroxylase is presumed to catalyze the conversion of intermediates like 1-hydroxy-2-naphthoic acid in the degradation pathway. researchgate.netresearchgate.net
Bioavailability and Bioaccumulation Research of this compound in Environmental Systems
The environmental impact of this compound is closely linked to its bioavailability—the fraction of the total amount of the chemical in an environment that is available for uptake by organisms. nih.gov this compound's strong hydrophobicity, low water solubility (0.003 mg/L), and tendency to sorb tightly to soil and sediment particles severely limit its bioavailability. nih.govnih.govresearchgate.net This low availability is a primary reason for its persistence in the environment, as it restricts microbial access and subsequent degradation. nih.govnih.gov
Research has shown that the use of surfactants can enhance the bioavailability of this compound. In a study with the fungus Polyporus sp. S133, the addition of the surfactant Tween 80 increased the degradation of this compound from 30% to 86% by increasing its solubility and facilitating its transport to the microbial cells. researchgate.net
Bioaccumulation refers to the accumulation of substances, such as this compound, in an organism from the surrounding environment. Due to its lipophilic nature, this compound has the potential to accumulate in the fatty tissues of organisms. However, research into the bioaccumulation of this compound and its derivatives has shown that bioavailability can be a limiting factor. A study investigating highly abundant alkylated this compound derivatives in German lignite found that their bioavailability, as estimated by a bioaccumulation test with the aquatic oligochaete Lumbriculus variegatus, was very limited. nih.gov This suggests that despite their presence in the environment, the risk associated with their bioaccumulation may be low due to their poor uptake by organisms. nih.gov
V. Analytical Methodologies for Chrysene in Research Applications
Chromatographic Techniques for Chrysene (B1668918) and its Metabolites
Chromatography plays a vital role in separating this compound and its various metabolites from complex samples, allowing for their individual detection and measurement. Different chromatographic approaches offer varying degrees of selectivity, sensitivity, and suitability depending on the specific analytical requirements and the nature of the metabolites being investigated.
High-Performance Liquid Chromatography (HPLC) with Fluorescence and UV Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites, particularly when coupled with fluorescence and UV detectors oup.comedpsciences.orghplc.euchrom-china.comresearchgate.netamecj.comthermofisher.com. Many PAHs, including this compound and some of its metabolites, exhibit native fluorescence, making fluorescence detection a highly sensitive and selective method edpsciences.orghplc.euresearchgate.nettandfonline.comingenieria-analitica.com. UV detection is also commonly employed, often in series with a fluorescence detector, to provide additional information and detect compounds that may not be fluorescent hplc.euingenieria-analitica.com.
HPLC methods for this compound and PAH analysis typically utilize reversed-phase columns, such as C18 columns, with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727) oup.comthermofisher.com. Gradient elution is frequently used to achieve optimal separation of a wide range of PAHs and their metabolites with varying polarities thermofisher.comresearchgate.nettandfonline.com.
UV detection at wavelengths such as 254 nm is a common approach for PAH analysis by HPLC ingenieria-analitica.com. While UV detection can provide good sensitivity, fluorescence detection generally offers higher sensitivity and selectivity due to the low background and the ability to optimize excitation and emission wavelengths hplc.euingenieria-analitica.com. Wavelength programming in fluorescence detection further enhances selectivity by allowing specific detection parameters for different eluting compounds ingenieria-analitica.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique widely applied for the analysis of this compound and other PAHs edpsciences.orghplc.euresearchgate.netamecj.comrestek.comshimadzu.comrestek.com. GC-MS offers high sensitivity and selectivity, particularly when analyzing complex samples. The separation of compounds is achieved based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification based on their mass-to-charge ratio in the mass spectrometer.
GC-MS is effective for quantifying this compound in various matrices, including environmental samples and food items researchgate.netamecj.comrestek.comshimadzu.comrestek.comresearchgate.net. However, a challenge in GC analysis of this compound is its potential coelution with isobaric compounds like triphenylene, which can complicate accurate quantification shimadzu.comrestek.comgcms.cz. Optimized GC columns and methods are necessary to achieve adequate separation of these isomers shimadzu.comrestek.comgcms.cz.
Thin-Layer Chromatography (TLC) for Metabolite Identification
Thin-Layer Chromatography (TLC) can be used as a preliminary or complementary technique for the separation and tentative identification of this compound metabolites, particularly in microbial degradation studies oup.comedpsciences.orgpsu.edu. TLC separates compounds based on their differential migration through a stationary phase (typically silica (B1680970) gel on a plate) driven by a mobile phase.
In research investigating the microbial degradation of this compound, TLC has been employed to visualize and separate polar metabolites from culture extracts oup.compsu.edu. Metabolites can be tentatively identified by comparing their retention factor (Rf) values with those of known standards oup.com. While TLC may not offer the same level of resolution or sensitivity as HPLC or GC-MS, it can be a useful tool for quickly assessing the presence of metabolites and guiding further analysis by more advanced techniques oup.com. For example, TLC has been used to identify potential intermediates in the degradation pathway of this compound by microorganisms, with subsequent characterization by HPLC and MS oup.comnih.gov.
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation and extraction are critical steps before chromatographic analysis to isolate this compound and its metabolites from complex sample matrices, concentrate the analytes, and remove potential interferences. The choice of technique depends on the sample type and the target analytes.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental technique used to extract this compound and its metabolites from liquid samples or from solid samples after appropriate dissolution or digestion oup.comhplc.euchrom-china.comamecj.comnih.govacs.org. LLE involves partitioning analytes between two immiscible liquid phases based on their differential solubilities.
For the analysis of PAHs, including this compound, LLE is often performed using organic solvents such as n-hexane, N,N-dimethylformamide, toluene, pentane, or dichloromethane (B109758) chrom-china.comamecj.comresearchgate.netnih.govacs.org. The choice of solvent or solvent mixture depends on the polarity of the target compounds and the sample matrix chrom-china.comamecj.comnih.gov. After extraction, the organic phase containing the analytes is typically separated, concentrated, and sometimes subjected to further clean-up steps before chromatographic analysis chrom-china.comamecj.comacs.org.
LLE has been successfully applied for the extraction of PAHs from various matrices, including edible oils and urine chrom-china.comresearchgate.net. In some cases, a hybrid LLE approach using different solvents sequentially can be employed to improve extraction efficiency for a wider range of compounds amecj.com. Recoveries for PAHs using LLE can vary depending on the specific compound and matrix, but values above 75% have been reported for some PAHs in water samples acs.org.
Solid-Phase Extraction (SPE) and Column Clean-up
Solid-Phase Extraction (SPE) is a versatile technique used for the extraction, cleanup, and concentration of analytes from various sample matrices edpsciences.orgthermofisher.comnih.govrestek.comobrnutafaza.hr. SPE involves passing a liquid sample through a solid sorbent material that retains the target analytes while the matrix components are washed through. The retained analytes are then eluted with a suitable solvent.
Various sorbent materials are available for SPE, including C18 (octadecyl-bonded silica), silica gel, Florisil, and specialized phases like molecularly imprinted polymers (MIPs) nih.govrestek.comobrnutafaza.hrshim-pol.pl. C18 sorbents are commonly used for retaining relatively nonpolar compounds like PAHs from aqueous matrices acs.orgobrnutafaza.hr. Silica gel and Florisil are useful for normal-phase separation and removing polar interferences nih.govrestek.comepa.govepa.gov. Specialized SPE cartridges, such as those based on MIPs, can offer enhanced selectivity for specific PAHs like this compound shim-pol.pl.
SPE is frequently used in conjunction with chromatographic techniques like HPLC and GC-MS for the analysis of this compound and its metabolites in environmental samples, food products, and biological fluids nih.govrestek.comscirp.orgobrnutafaza.hrshim-pol.pl. SPE can significantly reduce matrix effects and improve the sensitivity and accuracy of the analysis nih.govrestek.comscirp.org. For example, SPE using C18 cartridges has been outlined as a procedure for extracting PAHs, including this compound, from water samples prior to HPLC-UV or fluorescence detection obrnutafaza.hr. Silica SPE cleanup has been shown to be effective in removing interferences for GC-MS analysis of PAHs in tea restek.com. SPE methods have demonstrated good recoveries for this compound and other PAHs in various matrices, with reported recoveries often exceeding 75% nih.govrestek.comscirp.org.
Supercritical Fluid Extraction (SFE) for Environmental Matrices
Supercritical Fluid Extraction (SFE) is a sample preparation technique utilized for extracting polycyclic aromatic hydrocarbons, including this compound, from environmental matrices such as soils, sediments, fly ash, and solid-phase extraction media. epa.gov SFE employs supercritical fluids, commonly carbon dioxide, which exhibit properties of both liquids and gases, allowing for efficient extraction of analytes from solid materials. epa.govresearchgate.net The method is suitable for SFE systems that permit adjustment of extraction parameters like pressure, temperature, and flow rate to optimize PAH recovery. epa.gov
Research has compared SFE with other extraction methods like microwave-assisted extraction (MAE) and eucalyptus oil-assisted extraction (EuAE) for extracting PAHs, including this compound, from spiked soil and sediment. nih.govoup.com Using ethanol (B145695) as a modifier with SFE, recoveries of this compound were found to be comparable to or better than the other methods, with over 80% recovery of applied this compound in spiked samples. nih.govoup.com SFE demonstrated higher efficiency for extracting PAHs from naturally contaminated soils with varying carbon content. nih.gov While EuAE required lower temperatures, SFE and MAE had shorter extraction times under optimized conditions. nih.gov The use of ethanol in SFE is considered a more sustainable approach compared to solvents like hexane/acetone (B3395972) used in MAE. nih.govoup.com
EPA Method 3561 specifically describes the use of supercritical fluids for the extraction of PAHs, including this compound (CAS No. 218-01-9), from solid waste matrices, soils, and groundwater. epa.govnih.gov This method is not directly applicable to liquid samples without prior treatment, such as solid-phase extraction (SPE). epa.gov Typical SFE systems for PAH extraction include a carbon dioxide source, pumps, an extraction thimble, a restriction device, an analyte collection device, and temperature control systems. epa.gov
Spectroscopic and Spectrometric Methods for this compound Characterization
Spectroscopic and spectrometric methods are essential tools for characterizing this compound and studying its interactions and properties. These techniques provide insights into the electronic structure, conformation, and behavior of this compound in different environments.
UV-Visible Spectroscopy for Interaction Studies
UV-Visible (UV-Vis) spectroscopy is a classical and effective method for exploring the interaction mode of small molecular substances with other molecules, such as DNA. spectroscopyonline.combspublications.net The UV-Vis spectrum of a molecule is characteristic of its structure, particularly the configuration of double bonds and pi electrons. bspublications.net Changes in the UV-Vis spectrum, such as shifts in absorption peaks (hyperchromic or hypochromic effects) and changes in intensity, can indicate interactions. spectroscopyonline.combspublications.net
Studies investigating the interaction between this compound and DNA have utilized UV-Vis spectroscopy. spectroscopyonline.comresearchgate.netdntb.gov.ua For instance, the interaction of this compound with free DNA in vitro has been analyzed using UV-Vis spectroscopy, showing that this compound interacts with DNA through an intercalating mode. spectroscopyonline.comresearchgate.net The UV-Vis spectra indicated that this interaction decreased energy levels and the probability of π–π transition, resulting in a hypochromic effect on the DNA absorption peak near 260 nm. spectroscopyonline.com Conversely, the absorption peak of DNA near 260 nm exhibited a hyperchromic effect and a blue shift in the presence of increasing this compound concentrations. spectroscopyonline.com
UV-Vis spectroscopy is also used in the characterization of this compound derivatives. bspublications.netmdpi.comrsc.org Substitutions on the this compound core can impact the UV spectrum fingerprint. bspublications.net For example, the UV-Vis absorption maximum of the this compound core in solution is typically around 325 nm. rsc.org Introducing side groups or extending conjugation through polymerization in this compound derivatives can lead to red shifts in the maximum absorption wavelength. mdpi.comrsc.orgmdpi.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying changes in the conformation of biomolecules, such as DNA or proteins, upon interaction with small molecules like this compound. spectroscopyonline.comresearchgate.netresearchgate.net CD spectroscopy is highly sensitive and relatively inexpensive. researchgate.net Changes in the CD signal intensity and characteristic peaks can indicate alterations in the structure and base accumulation of DNA. spectroscopyonline.comresearchgate.net
Research on the interaction of this compound with free DNA in vitro has employed CD spectroscopy, with results supporting an intercalating mode of interaction. spectroscopyonline.comresearchgate.net Obvious changes in the CD characteristic peaks of DNA in the presence of this compound indicated structural changes and affected base accumulation. spectroscopyonline.com
Compared to other PAHs, fewer CD studies specifically on this compound derivatives have been published. rsc.org While studies exist on DNA alkylated by this compound metabolites, these conjugates may not retain the this compound aromatic core's characteristic CD signals. rsc.org However, induced CD (ICD) can be observed for this compound chromophores in certain contexts, such as when incorporated into DNA duplexes, coinciding with their absorption bands. rsc.org Temperature-dependent CD studies can reveal changes in signal intensity corresponding to the melting temperature of DNA duplexes containing this compound. rsc.org
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive and straightforward method for detecting and studying the interactions of fluorescent molecules like this compound. spectroscopyonline.combrazilianjournals.com.br this compound is a fluorescent compound with characteristic excitation and emission peaks. aatbio.com Changes in fluorescence intensity and shifts in emission peaks upon interaction with other substances can provide information about the binding process and the formation of complexes. spectroscopyonline.combrazilianjournals.com.br
Studies have utilized fluorescence spectroscopy to investigate the interaction between this compound and DNA. spectroscopyonline.comresearchgate.net Results have shown that DNA can have a static quenching effect on this compound fluorescence, indicating the formation of a stable complex. spectroscopyonline.comresearchgate.net The fluorescence emission peaks of this compound typically appear at specific wavelengths, and the intensity of these peaks decreases with increasing DNA concentration. spectroscopyonline.com
Fluorescence spectroscopy is also used in the characterization of this compound and its derivatives. mdpi.comrsc.orgaatbio.comaip.orgtandfonline.comacs.org The fluorescence spectra of crystalline this compound have been surveyed under high pressures, showing modifications in the spectrum with the appearance of diffuse bands at longer wavelengths at higher pressures, attributed to molecular reorientation and defect creation favoring excimer interaction. aip.orgtandfonline.com this compound derivatives can exhibit strong long-wavelength emission. acs.org Ethynyl substitution on PAHs, including this compound, can cause a red shift in emission bands and an increase in fluorescence quantum yield. rsc.org Excimer formation, characterized by a red-shifted, Gaussian-shaped emission band, has been observed for this compound, particularly when its association is facilitated by structures like DNA scaffolds. rsc.org Temperature-dependent fluorescence spectra can show the dynamics between monomer and excimer emission. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the structural characterization of organic compounds, including this compound derivatives. mdpi.commdpi.comresearchgate.net NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. researchgate.net
NMR spectroscopy is routinely used to confirm the structure and purity of synthesized this compound derivatives. mdpi.commdpi.com For instance, in the synthesis of alternating polymers incorporating boron-chelated heterothis compound units, ¹H and ¹³C NMR were performed to characterize the synthesized compounds. mdpi.com Similarly, in the characterization of new this compound derivatives for organic light-emitting diodes, NMR spectroscopy was used to confirm the structures. mdpi.com
Advanced Detection and Quantification Limits in this compound Analysis
Achieving low detection and quantification limits is critical for accurately assessing this compound levels in complex environmental and biological matrices. Various analytical techniques, often coupled with sophisticated sample preparation methods, are employed to enhance sensitivity.
Specific studies have reported detection and quantification limits for this compound in different matrices using various methods. For example, in the analysis of roasted coffee by GC-MS, the quantification limit for this compound was reported as 131.05 ng mL⁻¹. nih.gov In surface water samples analyzed by synchronous fluorescence spectroscopy, the limits of detection and quantification for this compound were 2.0 ng mL⁻¹ and 6.7 ng mL⁻¹, respectively. brazilianjournals.com.br For the analysis of PAHs in avian dried blood spots by UltraPerformance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), the method detection limit for this compound was 118.7 ng g⁻¹. waters.com The EPA has reported a detection limit of 5 µg/L for this compound in solid waste matrices, soils, and groundwater using GC/MS (Method DOE OM100R). nih.gov
The choice of analytical method and sample preparation technique significantly impacts the achievable detection and quantification limits for this compound. Advanced techniques and optimized protocols are continuously being developed to improve the sensitivity and accuracy of this compound analysis in challenging matrices.
Biomonitoring Techniques for this compound Metabolites in Biological Fluids
Biomonitoring plays a crucial role in assessing human exposure to environmental chemicals like polycyclic aromatic hydrocarbons (PAHs), including this compound, by measuring the compounds themselves, their metabolites, or reaction products in biological specimens such as blood, urine, saliva, and feces. who.intnih.gov this compound is a PAH composed of four fused benzene (B151609) rings, and while it has no known uses other than as a research chemical, human exposure can occur through various environmental sources. canada.cacanada.ca Following absorption, this compound is metabolized into several mono- and di-hydroxythis compound metabolites. canada.cacanada.ca These metabolites are primarily excreted in feces, although efforts have been made to measure urinary levels in human biomonitoring studies. canada.cacanada.camdpi.com
The analysis of urinary hydroxylated PAH metabolites is a common approach in biomonitoring studies. canada.ca this compound is metabolized in humans by cytochrome P450 enzymes, particularly CYP1A2 in the liver and CYP1A1 in the lung, leading to the formation of metabolites such as this compound-1,2-diol, this compound-3,4-diol, and various phenols. tandfonline.comnih.gov this compound-1,2-diol is considered a proximate carcinogen. tandfonline.com
Several analytical techniques are employed for the determination of this compound metabolites in biological fluids, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or ultraviolet (UV) detection, and gas chromatography coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry (GC-HRMS). nih.govresearchgate.netnih.govcdc.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are also utilized, offering high sensitivity and specificity. researchgate.netnih.govmdpi.comulpgc.es
Sample preparation is a critical step in biomonitoring of PAH metabolites due to the complexity of biological matrices. Techniques such as enzymatic hydrolysis of conjugated metabolites, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to purify and concentrate the analytes before analysis. nih.govresearchgate.netulpgc.esacs.orgresearchgate.netoup.com For instance, enzymatic hydrolysis is often performed to deconjugate glucuronidated and sulfated metabolites in urine, allowing for the measurement of total metabolites. acs.orgresearchgate.net SPE using materials like activated Florisil or polyetheretherketone (PEEK) tubing can effectively remove lipid contaminants and pre-concentrate hydroxylated PAH metabolites from urine. nih.govresearchgate.net
Research findings from human biomonitoring studies on this compound metabolites highlight the challenges in detecting these compounds in biological fluids, particularly urine. In studies measuring urinary levels of 1-, 2-, 3-, 4-, and 6-hydroxythis compound (B107994), 3- and 6-hydroxythis compound have been detected in a small proportion of samples. canada.cacanada.ca For example, in a study involving individuals living near an aluminum plant, urinary concentrations of 3-hydroxythis compound (B41563) and 6-hydroxythis compound were often below the limit of detection (0.032 µg/L and 0.019 µg/L, respectively) for most samples. canada.cacanada.ca Similarly, these metabolites were below the detection limit in urine samples from pregnant women. canada.ca The low detection rates of some high molecular weight PAH metabolites, including hydroxythis compound isomers, may be attributed to their higher elimination rates through feces rather than urine. mdpi.com
Research on the metabolism of methylated chrysenes, such as 5-methylthis compound (B135471) and 6-methylthis compound (B138361), in human hepatic and pulmonary microsomes has provided data on the rates of formation of specific metabolites, including dihydrodiols and phenols. nih.gov These studies, while not direct biomonitoring of biological fluids, inform the understanding of which metabolites are likely to be present and targeted in biomonitoring efforts.
Studies involving the analysis of PAHs and their metabolites in biological samples from exposed populations, such as e-waste dismantling workers, have measured hydroxylated PAH metabolites in matrices like hair and urine. researchgate.net While a significant correlation between hair and urine concentrations was observed for 3-hydroxythis compound in a rat model, further confirmation with human samples is needed due to species differences. researchgate.net
The selection of appropriate analytical methods for biomonitoring depends on factors such as the target metabolites, the biological matrix, required sensitivity, and available resources. nih.govulpgc.es LC-MS/MS and GC-HRMS offer high sensitivity suitable for detecting low levels of metabolites in the general population, while HPLC-FLD can be a cost-effective alternative in settings with high exposure levels. nih.gov
Further research is needed to improve the sensitivity and specificity of analytical methods for this compound metabolites in human biological fluids, particularly for detecting low-level environmental exposures. Understanding the toxicokinetics and elimination profiles of specific this compound metabolites is also crucial for interpreting biomonitoring data and establishing meaningful biological guideline values. hsl.gov.uk
Table 1: Select Analytical Techniques Used for PAH Metabolite Biomonitoring
| Analytical Technique | Common Biological Matrices | Sensitivity | Notes |
| HPLC-FLD | Urine, Bile | Sub-nanogram per mL range | Cost-effective, suitable for higher concentrations |
| HPLC-UV | Biological tissues and fluids | Used for simultaneous determination of multiple PAHs | |
| GC-MS | Urine, Blood, Tissues, Feces | Trace levels (ng/g or ng/mL) | Requires sample preparation (extraction, derivatization) |
| GC-HRMS | Urine | Sub-picogram per mL detection capability | High sensitivity and specificity, often uses isotope dilution |
| LC-MS/MS | Urine, Water, Biological samples | Sub-picogram per mL detection capability | High sensitivity and specificity, suitable for polar metabolites |
| GC-MS/MS | Biological samples, Air, Soil | Powerful for targeted and non-targeted analysis |
Table 2: Reported Detection Limits for this compound Metabolites in Select Studies
| Metabolite | Matrix | Analytical Method | Detection Limit | Study Context | Source |
| 3-hydroxythis compound | Urine | Not specified | 0.032 µg/L | Human biomonitoring near aluminum plant | canada.cacanada.ca |
| 6-hydroxythis compound | Urine | Not specified | 0.019 µg/L | Human biomonitoring near aluminum plant | canada.cacanada.ca |
| This compound compounds (1-, 2-, 3-, 4-, 6-OH-chr, DHD-chrs, this compound) | Fish Bile | HPLC-F | Better overall LOD than GC-MS | Evaluation of methods in fish bile | researchgate.netresearchgate.net |
| This compound compounds (1-, 2-, 3-, 4-, 6-OH-chr, DHD-chrs, this compound) | Fish Bile | GC-MS | Comparable instrumental LODs to HPLC-F | Evaluation of methods in fish bile | researchgate.netresearchgate.net |
Note: Detection limits can vary significantly based on the specific method, instrumentation, and matrix.
Vi. Biological Interactions and Metabolic Activation of Chrysene in Research
Absorption, Distribution, and Elimination Research of Chrysene (B1668918) in Biological Systems this compound is a polycyclic aromatic hydrocarbon (PAH) that can be absorbed into biological systems. Research indicates that this compound is absorbed via oral and dermal routes.nih.govWhile direct evidence for pulmonary absorption is limited, its presence and that of its metabolites in individuals exposed occupationally to PAHs and in cigarette smokers suggest this route is also viable.nih.gov
Studies on the pharmacokinetics of related high molecular weight PAHs, such as dibenzo[def,p]this compound (DBC), provide some insight into potential distribution and elimination patterns, although direct data for this compound in humans following controlled exposure is less extensive. In a human microdosing study with [14C]-labeled DBC, elimination occurred in two phases: a rapid alpha-phase with a half-life of 5.8 ± 3.4 hours and a slower beta-phase with a half-life of 41.3 ± 29.8 hours. acs.org The majority of a hydrophobic compound like DBC is likely unabsorbed and eliminated in feces, unlike smaller PAHs which are reported to be rapidly absorbed from the intestine. acs.org Urinary excretion of the total oral dose of [14C]-DBC over 72 hours was low, averaging 1.24 ± 0.49%. acs.org The urinary metabolite profile in humans was similar to that observed in rodents, with tetraols and, to a lesser extent, diols and their conjugates being the major products. acs.org While these findings are for DBC, they suggest that highly hydrophobic PAHs like this compound may also exhibit limited oral bioavailability and that elimination of absorbed compound primarily occurs after metabolic transformation and conjugation, with metabolites being excreted in urine.
Metabolic Pathways of this compound in Mammalian Systems The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic steps, primarily aimed at increasing its water solubility to facilitate elimination. However, this process can also lead to the formation of reactive metabolites.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) in this compound Metabolism Cytochrome P450 (CYP) enzymes play a central role in the initial phase I metabolism of this compound and other PAHs.researchgate.netnih.govmdpi.comSpecifically, CYP1A1, CYP1A2, and CYP1B1 are key isoforms involved in the metabolic activation of procarcinogenic PAHs.researchgate.netnih.govmdpi.comnih.govuv.esThese enzymes catalyze the oxidation of this compound to epoxide intermediates.researchgate.net
Research on the metabolism of methylated chrysenes, such as 5-methylthis compound (B135471) (5-MeC) and 6-methylthis compound (B138361) (6-MeC), by human hepatic and pulmonary microsomes has highlighted the involvement of specific CYP isoforms. CYP1A1 and CYP1A2 demonstrated activity in the formation of dihydrodiols like 5-MeC-1,2-diol and 6-MeC-1,2-diol, as well as other metabolites resulting from ring oxidation. nih.gov CYP1A1 appears to play a major role in the metabolic activation of these compounds in human lung, while CYP1A2 and CYP2C10 are important catalysts in human liver. nih.gov
Formation of Reactive Metabolites: Dihydrodiols and Diol Epoxides (e.g., Bay-Region Diol Epoxides) A critical aspect of this compound metabolism is the formation of reactive metabolites, particularly dihydrodiols and their subsequent epoxides. The bay-region diol epoxide pathway is a well-established mechanism for the metabolic activation of several carcinogenic PAHs, including this compound and 5-methylthis compound.wiley-vch.deepa.govThis pathway involves the initial oxidation of a double bond by CYP enzymes to form an arene oxide, followed by hydrolysis of the arene oxide by microsomal epoxide hydrolase to produce a dihydrodiol.wiley-vch.deA second CYP-catalyzed oxidation at the double bond adjacent to the diol function then generates a vicinal diol epoxide, often located in the sterically hindered bay region of the molecule.wiley-vch.deThese bay-region diol epoxides are electrophilic and can covalently bind to DNA.wiley-vch.de
Studies have identified benzo-ring diols, such as this compound 1,2-diol and 3,4-diol, as major metabolites formed by liver microsomes. oup.comnih.gov this compound 1,2-diol is considered a putative proximate carcinogenic metabolite of this compound. oup.comnih.gov The bay-region diol epoxide, this compound 1,2-diol-3,4-epoxide, has been shown to induce tumors in mouse skin painting assays. osti.gov
Besides the classic bay-region diol epoxides, alternative activation pathways can lead to the formation of more polar DNA adducts. bibliotekanauki.pl For this compound, the formation of triol-epoxide-DNA adducts has been proposed. bibliotekanauki.pl
Phase II Metabolism: Conjugation Reactions (e.g., Sulfonation, Glutathione (B108866) S-transferase) Phase II metabolism involves conjugation reactions that couple phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.researchgate.netmdpi.comCommon phase II pathways include glucuronidation, sulfation, and glutathione conjugation.researchgate.netmdpi.comsfu.caThese reactions are generally considered detoxification steps.mdpi.comresearchgate.net
Sulfotransferases (SULTs) catalyze the transfer of a sulfo group to a substrate. sfu.ca Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic compounds. researchgate.netmdpi.comunl.edu Both sulfonation and glutathione conjugation play roles in the detoxification of PAH metabolites. researchgate.netresearchgate.net While specific details on the sulfonation and glutathione conjugation of this compound itself are less extensively documented in the provided context, studies on related compounds and general PAH metabolism indicate the importance of these pathways. For instance, in the metabolism of 5-methylthis compound, evidence supports metabolic detoxification of an ortho-quinone intermediate through interception by COMT and SULT isozymes. nih.govnih.govacs.org
Stereoselectivity in this compound Metabolism Stereoselectivity is an important factor in the metabolism of PAHs, as different enantiomers of metabolites can exhibit different biological activities.oup.comoup.comaacrjournals.orgacs.orgStudies on this compound metabolism by liver microsomes have shown regio- and stereoselective formation of metabolites.oup.comnih.govoup.com
For example, this compound 1,2-diol and 3,4-diol formed by brown bullhead liver microsomes consisted predominantly of their R,R-enantiomers. oup.comnih.govoup.com The enantiomeric purity was higher for this compound 3,4-diol (94%) compared to this compound 1,2-diol (70–78%). oup.comoup.com These results are comparable to data from 3-methylcholanthrene-treated rat liver microsomes, which metabolized this compound to 1R, 2R- and 3R, 4R-diol with 80–97% enantiomeric purity. oup.comoup.com
In the case of methylated chrysenes, studies on 5-methylthis compound and 6-methylthis compound metabolism in mouse skin demonstrated a high degree of stereoselectivity in the metabolic activation to proximate tumorigenic dihydrodiols. aacrjournals.org Only the R,R-enantiomers of each dihydrodiol predominated (>90%). aacrjournals.org The R,R-dihydrodiol enantiomer was significantly more tumorigenic than the S,S-enantiomer. aacrjournals.org This highlights the toxicological significance of stereoselectivity in PAH metabolism. oup.comoup.comacs.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9171 |
| 5-Methylthis compound | 10094 |
| This compound 1,2-diol | 132664 |
| This compound 3,4-diol | 133381 |
| This compound 1,2-diol-3,4-epoxide | 131745 |
| O-monosulfonated-5-MC-catechol isomers | Not available |
| O-monomethyl-O-monosulfonated-5-MC-catechol | Not available |
| O-monosulfonated-5-MC-1,2-catechol | Not available |
| O-monomethyl-O-monosulfonated-5-MC-1,2-catechol | Not available |
| 5-MC-1,2-dione | Not available |
| 5-MC-tetraol | Not available |
| 6-Methylthis compound | 10095 |
| 6-MeC-1,2-diol | Not available |
Data Tables
Table 1: Relative Proportions of Ethyl Acetate Extractable this compound Metabolites Formed by Trout and Rat Liver Microsomes
| Metabolite Class | Trout Microsomes (%) | Rat Microsomes (%) |
| Benzo ring dihydrodiols | 65-71 | 65-71 |
| K-region CHR-5,6-diol | 3-4 | 3-4 |
| Phenols | 6-9 | 6-9 |
Source: Adapted from search result oup.com. Note: Specific values within the range varied.
Table 2: Enantiomeric Purity of this compound Dihydrodiols Formed by Brown Bullhead Liver Microsomes
| Metabolite | Enantiomer Predominating | Enantiomeric Purity (%) |
| This compound 1,2-diol | R,R | 70–78 |
| This compound 3,4-diol | R,R | 94 |
Interactions with Biological Macromolecules
Research into this compound's biological interactions primarily focuses on its capacity to bind to and modify cellular macromolecules. This includes the formation of covalent adducts with DNA and proteins, as well as non-covalent interactions like DNA intercalation.
DNA Adduct Formation by this compound Metabolites
Metabolic activation of this compound can lead to the formation of reactive intermediates, particularly bay-region diol epoxides, which can covalently bind to DNA, forming DNA adducts. Studies have investigated the types of adducts formed and the metabolic pathways involved.
Analysis of DNA isolated from mouse skin treated with this compound revealed the presence of seven distinct DNA adducts. nih.gov All seven of these adducts were also observed in DNA from mice treated with trans-1,2-dihydro-1,2-dihydroxythis compound (B11744272) (this compound-1,2-diol). nih.gov One specific adduct, designated adduct 2, was formed from the triol derivative 9-hydroxy-trans-1,2-dihydro-1,2-dihydroxythis compound (9-hydroxythis compound-1,2-diol) and from 3-hydroxythis compound (B41563). nih.gov Conversely, adducts were not detected in DNA from mice treated with trans-3,4-dihydro-3,4-dihydroxythis compound (this compound-3,4-diol) or with 1-, 2-, 4-, 5- or 6-hydroxythis compound (B107994). nih.gov
In in vitro studies, modification of DNA by the anti-isomer of the bay-region diol-epoxide of this compound yielded adducts 3-7, while the corresponding triol-epoxide produced adduct 2. nih.gov These findings suggest that this compound activation in mouse skin primarily proceeds via the bay-region diol-epoxide and to a lesser extent through the related bay-region triol-epoxide. nih.gov
Research using hamster embryo cells treated with tritium-labelled this compound examined ribonucleoside-hydrocarbon adducts in RNA hydrolysates. oup.com Two adducts formed in these cells showed identical chromatographic properties to synthetic adducts generated when anti-chrysene 1,2-diol 3,4-oxide reacted with poly G in vitro. oup.com Another adduct in the cells matched a synthetic adduct formed from the reaction of anti-chrysene 1,2-diol 3,4-oxide with poly A. oup.com The structure of the more abundant guanosine-hydrocarbon adduct formed in cells was investigated, indicating the hydrocarbon moiety is attached to the exocyclic amino group of guanine. oup.com
Studies on 6-nitrothis compound (B1204248), a derivative, in primary cultures of rat liver hepatocytes resulted also in the formation of DNA adducts. iarc.fr These included N-(deoxyguanosin-8-yl)-6-aminothis compound and N-(deoxyinosin-8-yl)-6-aminothis compound, the latter potentially arising from deamination of N-(deoxyadenosin-8-yl)-6-aminothis compound. iarc.fr Reacting N-hydroxy-6-aminothis compound with DNA formed the same two adducts along with 5-(deoxyguanosin-N2-yl)-6-aminothis compound. iarc.fr In mice treated with 6-nitrothis compound, a single major adduct was detected in lung and liver DNA, corresponding to the adduct found after microsomal incubation of 6-aminothis compound trans-1,2-dihydrodiol with calf thymus DNA. iarc.fr
The formation of DNA adducts is considered a key mechanism by which PAHs exert genotoxic effects, potentially leading to mutations. nih.gov
Mechanisms of DNA Intercalation by this compound and its Derivatives
Beyond covalent adduct formation, this compound and its derivatives can also interact with DNA through non-covalent mechanisms, such as intercalation. Intercalation involves the insertion of planar aromatic molecules between the base pairs of the DNA double helix.
Studies analyzing the interaction of this compound with free DNA in vitro using techniques like UV-visible spectroscopy, DNA thermal denaturation, circular dichroism (CD) spectroscopy, and fluorescence microscopy have shown that this compound interacts with DNA through an intercalating mode. researchgate.netspectroscopyonline.com Fluorescence spectroscopy revealed that DNA had a static quenching effect on this compound fluorescence, indicating the formation of a stable complex between this compound and DNA. researchgate.netspectroscopyonline.com Thermodynamic studies suggested that the interaction of this compound with free DNA in vitro was spontaneous. researchgate.netspectroscopyonline.com The increase in the melting temperature (Tm) of DNA upon addition of this compound further supported an intercalation mode of binding, as intercalation typically stabilizes the DNA double helix. spectroscopyonline.com
Spin-labeled techniques have been developed to study the intercalation mechanisms of aromatic amines, including 6-aminothis compound, in DNA. nih.govhawaii.edu Analysis of orientation-dependent information from electron spin resonance (ESR) studies indicated that the ligand moieties in complexes with DNA are accommodated between adjacent base-pair layers. nih.govhawaii.edu The nitroxide reporter group in these spin-labeled molecules was oriented in a preferential direction. nih.govhawaii.edu The geometry of the nitroxide rings relative to their ligands was found to depend on the size of the ligand and the position of the reporter attachment. nih.govhawaii.edu A coplanar configuration is favored for spin labels where the ligand is a three-fused ring system with the nitroxide substituted near the longitudinal end. hawaii.edu
Temperature studies monitoring the heat-induced release of the bound spin label by ESR provided a measure of complex dissociation characteristics, which paralleled the helical coil cooperative melting transition of DNA. nih.govhawaii.edu The extent of dissociation of the bound spin labels closely mirrored the melting of the DNA double helix, suggesting that the labels are immobilized by intercalation at sites involved in maintaining the double helical structure. nih.govhawaii.edu
Some this compound derivatives have been explored for their potential to interact with DNA via intercalation, particularly in the context of developing anticancer agents. heteroletters.orgunit.no Certain amino propanediol (B1597323) derivatives of this compound have been shown to interact with DNA by intercalation and act as topoisomerase II inhibitors. heteroletters.org
Protein Adduct Formation and Implications
In addition to DNA, this compound and its metabolites can also form covalent adducts with proteins. This interaction is relevant for understanding the biological effects of this compound, as protein modifications can alter protein function and serve as biomarkers of exposure.
Studies investigating protein adducts of this compound have been conducted in various biological systems. For instance, blood plasma samples from Atlantic cod exposed to this compound and its dihydrodiol metabolites were analyzed for protein adduct formation using shotgun tandem mass spectrometry. researchgate.netnih.gov This research identified 44 proteins that formed adducts with PAHs, including this compound. researchgate.netnih.gov Proteins detected with the highest number of bound PAHs included alpha-2-macroglobulin-like proteins, apolipoproteins B-100-like proteins, and an alpha-2-HS-glycoprotein. nih.gov
Analysis of the mass spectrometry data allowed for the identification of amino acid adductation sites and the specific metabolites involved in PAH adductation. researchgate.netnih.gov The formation of adducts occurred in cysteine, lysine, and histidine residues, as well as in the N-terminal chain of several proteins. researchgate.net
Research into the interaction of this compound with bovine serum albumin (BSA), a common carrier protein, has been conducted using multispectroscopic methods and molecular docking. researchgate.net The results indicated that the fluorescence of BSA was quenched by this compound through a static quenching mechanism. researchgate.net Binding constants and the number of binding sites were determined, suggesting a moderate binding affinity with one main binding site for this compound on BSA. researchgate.net Thermodynamic parameters indicated that hydrophobic interaction was the primary force stabilizing the this compound-BSA complex. researchgate.net Spectroscopic data also suggested that the binding of this compound to BSA induced conformational changes in the protein. researchgate.net
Protein adduct formation by PAHs, including this compound, can have toxicological significance depending on the level of adduction, the type of protein involved, the exposed tissue, and the effects on cellular systems. researchgate.net Protein adducts can serve as sensitive biomarkers of PAH exposure. nih.govepa.gov
Vii. Toxicological and Carcinogenic Mechanisms of Chrysene: Advanced Studies
Genotoxicity Studies of Chrysene (B1668918) and its Metabolites
Genotoxicity, the ability of a chemical to damage genetic information, is a key area of investigation for this compound. This involves examining its potential to induce mutations and structural alterations in DNA.
Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium)
Bacterial mutagenicity assays, particularly using Salmonella typhimurium, are commonly employed to assess the potential of chemicals and their metabolites to induce gene mutations. This compound and its metabolites have been evaluated in these systems. K-region oxides and imines of this compound have demonstrated mutagenicity in Salmonella typhimurium strains TA98 and TA100. nih.gov The mutagenic potency of imines was found to be significantly higher than that of the corresponding oxides in these assays. nih.gov Omission of KCl from the exposure medium enhanced mutagenic effects, suggesting an influence on the bacteria. nih.gov Reverse diol-epoxides of this compound, specifically the anti- and syn-isomers of this compound-3,4-diol 1,2-oxide, have been shown to be extraordinarily effective mutagens in S. typhimurium strain TA98, although they were only moderately active in strains TA100 and TA104. nih.govoup.com This genotoxicity profile differs from that observed with bay-region diol-epoxides of this compound and 3-hydroxythis compound (B41563). nih.govoup.com this compound itself has been reported to be mutagenic to Salmonella typhimurium (TA100 & TM677) in the presence of a metabolic activation system. industrialchemicals.gov.au 6-Nitrothis compound (B1204248) and its metabolites, such as 6-aminothis compound and trans-1,2-dihydro-1,2-dihydroxy-6-aminothis compound, have also shown mutagenic activity in Salmonella typhimurium TA100 and TA98, with varying activity depending on the presence or absence of metabolic activation. oup.com
Here is a table summarizing some bacterial mutagenicity findings:
| Compound/Metabolite | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity | Citation(s) |
| K-region oxides of this compound | TA98, TA100 | Not specified | Mutagenic | nih.gov |
| K-region imines of this compound | TA98, TA100 | Not specified | Highly mutagenic | nih.gov |
| Reverse diol-epoxides of this compound | TA98 | Not specified | Extraordinarily effective | nih.govoup.com |
| Reverse diol-epoxides of this compound | TA100, TA104 | Not specified | Moderately active | nih.govoup.com |
| This compound | TA100, TM677 | Present | Mutagenic | industrialchemicals.gov.au |
| 6-Nitrothis compound | TA100, TA98 | Absent | Most active | oup.com |
| 6-Aminothis compound | TA100 | Present | Most active | oup.com |
| trans-1,2-dihydro-1,2-dihydroxy-6-aminothis compound | TA100 | Present | Highly active | oup.com |
Induction of DNA Damage (e.g., Unscheduled DNA Synthesis, Sister Chromatid Exchange, Comet Assay)
Beyond point mutations, this compound and its metabolites can induce various types of DNA damage, assessable through methods like Unscheduled DNA Synthesis (UDS), Sister Chromatid Exchange (SCE), and the Comet assay. This compound did not induce unscheduled DNA synthesis in primary rat hepatocytes when tested up to 100 nmol/ml. industrialchemicals.gov.au However, it did induce sister chromatid exchange in Chinese hamster bone-marrow cells when administered intraperitoneally. industrialchemicals.gov.au The Comet assay is a rapid technique used to measure DNA damage, such as strand breaks and alkali-labile sites, in individual eukaryotic cells. nih.govospar.orgekb.eg While the provided search results mention the Comet assay in the context of DNA damage assessment for other substances and generally for PAHs, a direct application specifically for this compound in the context of UDS, SCE, and Comet assay in the initial searches was limited. However, the general mechanisms of PAH genotoxicity, including DNA damage, are well-established. researchgate.netmdpi.org
DNA Adductomics and Structural Characterization of Adducts
A critical mechanism of PAH genotoxicity is the formation of DNA adducts, which are covalent modifications of DNA by reactive metabolites. DNA adductomics is a field focused on the comprehensive identification and structural characterization of these adducts. acs.orgmdpi.com this compound is metabolized to a dihydrodiol, which is further processed into a diol epoxide metabolite capable of binding to DNA and forming DNA adducts. industrialchemicals.gov.au Mixed function oxidases metabolize the bay-region in the this compound structure to reactive bay-region diol epoxides that can bind to DNA. industrialchemicals.gov.au Studies on related PAHs like dibenzo[c,p]this compound (DBC) have shown that diol-epoxide derivatives can lead to high levels of DNA adducts. nih.govnih.gov The types of DNA adducts formed are dependent on the structure and chemical properties of the reactive intermediates and their ability to intercalate with DNA. spectroscopyonline.com Structural characterization of DNA adducts is typically based on molecular weight information, characteristic fragment ions, and comparison to authentic standards, often utilizing high-resolution mass spectrometry. acs.orgmdpi.comspectroscopyonline.comresearchgate.net While specific detailed structures of this compound-DNA adducts were not extensively provided in the initial search results, the general principle of diol epoxide formation leading to DNA binding is clearly established for this compound and related PAHs. industrialchemicals.gov.aunih.govnih.gov DNA adductomic analysis aims to characterize the profile of specific adducts formed by an exposure. mdpi.com
Genotoxicity of Reverse Diol-Epoxides of this compound
Reverse diol-epoxides are a class of metabolites distinct from the more commonly studied bay-region diol-epoxides. Trans-3,4-dihydroxy-3,4-dihydrothis compound (this compound-3,4-diol), a major metabolite of this compound, is metabolized by rat liver enzymes to reverse diol-epoxides, specifically the anti- and syn-isomers of its 1,2-oxide. nih.govoup.com These reverse diol-epoxides have shown significant mutagenic activity, particularly in S. typhimurium strain TA98. nih.govoup.com Their genotoxicity profile in bacteria differs from that of bay-region diol-epoxides of this compound. nih.govoup.com In Chinese hamster V79 cells, the reverse diol-epoxides formed low levels of DNA adducts and were weak inducers of gene mutations. nih.govoup.com However, in M2 mouse prostate cells, this compound-3,4-diol and its diastereomeric 1,2-oxides induced high numbers of transformed foci. nih.govoup.com The potency of the reverse diol-epoxides was found to be similar to the syn-diastereomers of bay-region diol-epoxides of this compound and 3-hydroxythis compound, but lower than the anti-diastereomers. nih.govoup.com Unlike bay-region diol-epoxides, the reverse diol-epoxides of this compound were inactivated by purified microsomal epoxide hydrolase. nih.govoup.com
Here is a table comparing the mutagenicity of different this compound metabolites in S. typhimurium:
| Metabolite Type | S. typhimurium Strain | Mutagenic Activity | Citation(s) |
| Reverse diol-epoxides | TA98 | Extraordinarily effective | nih.govoup.com |
| Reverse diol-epoxides | TA100, TA104 | Moderately active | nih.govoup.com |
| Bay-region diol-epoxides | TA98, TA100 | Different profile | nih.govoup.com |
| 3-hydroxythis compound diol-epoxides | TA98, TA100 | Different profile | nih.govoup.com |
Influence of UVA Irradiation on this compound Genotoxicity
Polycyclic aromatic hydrocarbons, including this compound, can act as photosensitizers and their toxicity can be enhanced by exposure to ultraviolet (UV) radiation, particularly UVA light. mdpi.orgnih.govresearchgate.netmdpi.com Photoirradiation of PAHs can lead to cytotoxicity, DNA damage, and the induction of lipid peroxidation. mdpi.orgmdpi.comresearchgate.net this compound is consistently exposed to sunlight in the environment, but information on its photogenotoxicity is less available. researchgate.net Studies on 6-aminothis compound, a photoproduct of this compound, have shown that combined treatment with UVA irradiation resulted in dose-dependent DNA damage in human skin cells (HaCaT), whereas no DNA damage was detectable with 6-aminothis compound alone. nih.govoup.com This suggests that UVA irradiation can significantly influence the genotoxicity of this compound derivatives. The mechanisms of photo-induced toxicity by PAHs involve the absorption of UVA light, leading to excited PAH molecules that can generate reactive oxygen species (ROS) or react with other molecules to form reactive intermediates, both of which can damage cellular components, including DNA. mdpi.org
Carcinogenicity Research and Mechanisms of Action
This compound is classified as a Category 2 carcinogen, meaning it is considered a probable human carcinogen. industrialchemicals.gov.au Evidence from animal studies supports this classification. In a one-year skin painting study, female Swiss mice dermally exposed to a 1% solution of this compound in acetone (B3395972) developed skin papillomas and carcinomas. industrialchemicals.gov.au Squamous-cell carcinomas were also induced in CD-1 rats treated dermally with a 0.2% solution of this compound. industrialchemicals.gov.au this compound has also shown cancer-initiating potential in mouse skin studies. industrialchemicals.gov.au Local tumors were observed after subcutaneous injection of this compound in mice, and an increased incidence of liver tumors was seen after perinatal administration in mice. industrialchemicals.gov.au
Tumorigenicity in Animal Models (e.g., Mouse Skin-Painting Assays, Liver Tumors, Mammary Carcinogenicity)
Studies in animal models have provided substantial evidence for this compound's tumorigenicity. Mouse skin-painting assays have demonstrated that this compound can act as both a tumor initiator and a complete carcinogen. epa.gov In one study, dermal application of a 1% this compound solution to female Swiss mice three times a week for one year resulted in a high incidence of skin papillomas and carcinomas. industrialchemicals.gov.au Another study using ICR/Ha Swiss strain mice showed that this compound application followed by promotion with croton resin induced both papillomas and carcinomas. industrialchemicals.gov.au this compound has also been shown to induce local tumors after subcutaneous injection in mice. industrialchemicals.gov.au
Liver tumors have been observed in mice following this compound administration, particularly after perinatal exposure via subcutaneous or intraperitoneal injection. medchemexpress.comindustrialchemicals.gov.au Intraperitoneal injections of this compound in newborn CD-1 mice led to a statistically significant increase in the incidence of liver adenomas and carcinomas in male mice. epa.gov The majority of liver tumors in high-dose males were carcinomas, while adenomas were more prevalent in low-dose males. epa.gov A replication of this study also found a significantly elevated incidence of hepatic tumors in treated male mice. epa.gov
While the provided search results primarily focus on skin and liver tumorigenicity, the broader context of PAH research suggests potential for effects in other tissues, though specific detailed studies on mammary carcinogenicity by this compound itself were not prominently featured in the initial search results, unlike its nitrated derivative, 6-nitrothis compound, which has been studied for mammary carcinogenicity in rats. acs.org
Here is a summary of tumorigenicity findings in mouse models:
| Animal Model | Route of Administration | Observed Tumor Types | Key Findings |
| Mouse Skin-Painting | Dermal | Papillomas, Carcinomas | Acts as tumor initiator and complete carcinogen; dose-dependent tumor yield. epa.govindustrialchemicals.gov.au |
| Newborn Mice | Intraperitoneal (i.p.) | Liver Adenomas, Carcinomas | Increased incidence, particularly in males. medchemexpress.comepa.gov |
| Mice | Subcutaneous | Local Tumors | Induction of tumors at the site of injection. industrialchemicals.gov.au |
Molecular Mechanisms of Carcinogenesis: Role of Diol Epoxide Carbocations
The carcinogenic effects of this compound are primarily mediated by its metabolic activation to reactive electrophilic species that can interact with DNA. medchemexpress.comchemicalbook.com This process involves the formation of "bay-region" diol epoxides. epa.govindustrialchemicals.gov.auchemicalbook.comnih.gov this compound is metabolized by monooxygenases, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), to epoxides and their hydrolysis products, dihydrodiols. medchemexpress.comresearchgate.netnih.gov The dihydrodiols, particularly the trans-1,2-dihydroxy-1,2-dihydrothis compound (this compound 1,2-dihydrodiol), can be further metabolized to highly reactive bay-region diol epoxides, specifically this compound 1,2-diol-3,4-epoxide. chemicalbook.comaacrjournals.org
These diol epoxides are considered ultimate carcinogenic metabolites. chemicalbook.comaacrjournals.org The bay-region structure in this compound facilitates specific metabolic reactions that lead to the formation of these reactive species. industrialchemicals.gov.auchemicalbook.com The diol epoxides can undergo protonation and spontaneous opening of the epoxide ring, generating highly reactive carbocations. chemicalbook.comrsc.orgresearchgate.net These carbocations are electrophilic and can form covalent adducts with nucleophilic sites in DNA, particularly with purine (B94841) bases like guanine. ontosight.aispectroscopyonline.com The formation of these DNA adducts is a critical step in initiating carcinogenesis, as they can lead to mutations during DNA replication. ontosight.ai
Studies have shown that the bay-region diol epoxides of this compound are mutagenic in bacteria and mammalian cells and tumorigenic in mouse skin painting assays and when injected into newborn mice. epa.govnih.govaacrjournals.org Specifically, the (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrothis compound [(+)-diol-epoxide 2], where the benzylic hydroxyl group and epoxide oxygen are trans, has shown significant tumorigenic activity in mouse skin and newborn mice, comparable to or exceeding that of the parent hydrocarbon. aacrjournals.org The formation of these diol epoxide carbocations and their subsequent interaction with DNA are central to the molecular mechanism of this compound-induced carcinogenesis. chemicalbook.com
Structure-Activity Relationships in this compound Carcinogenicity
The carcinogenic activity of PAHs, including this compound, is closely related to their chemical structure and the ability to be metabolized into reactive intermediates, particularly bay-region diol epoxides. chemicalbook.comnih.gov this compound possesses a bay-region, which is a key structural feature associated with the formation of highly reactive diol epoxides. industrialchemicals.gov.auchemicalbook.com
Comparisons with related compounds highlight the importance of specific structural elements. For instance, alkyl substitution can influence the carcinogenic activity of PAHs. Methylation, such as in 5-methylthis compound (B135471), can enhance carcinogenicity compared to the parent this compound. oup.com This is believed to be due to the methyl group influencing the regioselectivity of metabolic enzymes, leading to a higher proportion of carcinogenic metabolites. oup.com
Studies evaluating the tumorigenicity of different this compound metabolites and derivatives have further elucidated structure-activity relationships. The (-)-chrysene 1,2-dihydrodiol has shown higher tumor-initiating activity than this compound itself, while the (+)-enantiomer had no significant activity. aacrjournals.org Among the isomers of this compound 1,2-diol-3,4-epoxide, the (+)-diol-epoxide 2 isomer demonstrated significant tumorigenic activity, equivalent to or greater than the parent hydrocarbon, in mouse skin and newborn mice. aacrjournals.org This indicates that the specific stereochemistry of the diol epoxide is crucial for its carcinogenic potency.
The presence and position of nitro groups can also significantly alter the tumorigenicity of this compound derivatives. For example, 6-nitrothis compound is significantly more tumorigenic than this compound in the newborn mouse assay, inducing higher incidences of hepatic and lung tumors, as well as malignant lymphomas. oup.com This suggests that different metabolic pathways and reactive intermediates may be involved in the carcinogenicity of nitrated PAHs compared to their parent compounds.
Cellular Transformation Assays
Cellular transformation assays are in vitro methods used to assess the ability of chemicals to induce changes in cultured cells that are associated with a more malignant phenotype. These assays can serve as indicators of potential carcinogenicity. This compound has been evaluated in several cellular transformation systems.
In Syrian hamster embryo (SHE) cells, this compound has shown positive results in inducing cell transformation. epa.govoup.com This system is known to be sensitive to the transforming effects of various PAHs. oup.com Studies using the Styles method with BHK 21/CL 13 cells also included this compound and indicated its ability to induce transformation. nih.gov
However, the effectiveness of this compound in inducing transformation can vary depending on the cell system used. For instance, in BALB/3T3 and C3H10T1/2 mouse cell lines, this compound showed less clear or negative transforming activity compared to other PAHs like benzo[a]pyrene (B130552). oup.com This variability may be attributed to differences in metabolic capabilities of the cell lines or the specific endpoints measured in the assays.
Despite these variations, positive results in established cellular transformation assays, particularly in SHE cells, support the in vivo findings regarding this compound's carcinogenic potential and its ability to induce changes at the cellular level indicative of malignant transformation. epa.govoup.comnih.gov
Oxidative Stress and Inflammation Induced by this compound
Beyond direct DNA damage, this compound can also contribute to toxicity and carcinogenesis through the induction of oxidative stress and inflammation. researchgate.nettandfonline.comtandfonline.com These processes are interconnected and can create a pro-tumorigenic microenvironment.
Reactive Oxygen Species (ROS) Accumulation
This compound exposure has been shown to lead to the accumulation of reactive oxygen species (ROS) in various cell types. researchgate.nettandfonline.comtandfonline.comarvojournals.orgresearchgate.net Studies in human hepatocytes have demonstrated that this compound can cause a dose-dependent increase in cellular ROS levels. researchgate.nettandfonline.comtandfonline.com Similarly, exposure of human retinal pigment epithelial cells to this compound resulted in a significant increase in ROS activity. arvojournals.org
The generation of ROS by this compound can occur through several mechanisms, including the metabolic activation of this compound by cytochrome P450 enzymes, which can produce reactive intermediates that participate in redox cycling. researchgate.nettandfonline.com Additionally, interactions with the aryl hydrocarbon receptor (AhR) pathway, which is activated by this compound, can also contribute to ROS production. researchgate.netnih.govtandfonline.com Excessive ROS accumulation can induce oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA. tandfonline.commdpi.com
Dysregulation of Antioxidant Systems (e.g., Nrf2, Glutathione (B108866) Peroxidase, Heme Oxygenase-1, Superoxide (B77818) Dismutase)
Cells possess intricate antioxidant defense systems to counteract the damaging effects of ROS. However, this compound exposure can dysregulate these systems, further exacerbating oxidative stress. researchgate.nettandfonline.comtandfonline.com
A key regulator of the antioxidant response is the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. tandfonline.com Studies have shown that this compound can influence the Nrf2 pathway. In human hepatocytes, this compound exposure led to decreased mRNA expression of Nrf2 and its regulated antioxidant enzymes, including glutathione peroxidase 1 (GPx1), heme oxygenase-1 (HO-1), and superoxide dismutase 2 (SOD2). researchgate.nettandfonline.comtandfonline.com This downregulation impairs the cell's ability to effectively neutralize ROS and mitigate oxidative damage. Conversely, some studies suggest that PAHs, including this compound, can activate the Keap1-Nrf2-ARE pathway in human keratinocytes, indicating a complex interaction depending on the cell type and context. nih.gov
Other antioxidant enzymes are also affected. Glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities, which are crucial for detoxifying hydrogen peroxide and superoxide radicals, respectively, can be dysregulated by this compound. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov Studies in scallops exposed to this compound and benzo[a]pyrene mixtures showed stimulation of SOD and GPx, suggesting an initial compensatory response, but prolonged exposure or higher concentrations can lead to depletion or reduced activity. nih.gov Glutathione S-transferase (GST), involved in the detoxification of electrophilic compounds, has also shown altered activity upon this compound exposure, with some studies indicating inhibition. researchgate.nettandfonline.comtandfonline.comnih.gov
Here is a summary of the effects of this compound on antioxidant systems:
| Antioxidant System/Enzyme | Effect of this compound Exposure (Observed) | Potential Consequence |
| Nrf2 | Decreased mRNA expression (hepatocytes) researchgate.nettandfonline.comtandfonline.com; Activation (keratinocytes) nih.gov | Impaired antioxidant response (hepatocytes); Complex context-dependent effects. |
| Glutathione Peroxidase (GPx) | Decreased expression/activity researchgate.nettandfonline.comtandfonline.com; Stimulation (scallops) nih.gov | Reduced detoxification of hydrogen peroxide. |
| Heme Oxygenase-1 (HO-1) | Decreased expression researchgate.nettandfonline.comtandfonline.com | Impaired heme breakdown and antioxidant defense. |
| Superoxide Dismutase (SOD) | Decreased expression/activity researchgate.nettandfonline.comtandfonline.com; Stimulation (scallops) nih.gov | Reduced detoxification of superoxide radicals. |
| Glutathione S-Transferase (GST) | Downregulated expression/Inhibition researchgate.nettandfonline.comtandfonline.comnih.gov | Impaired detoxification of electrophilic metabolites. |
Induction of Inflammatory Markers (e.g., TNF-alpha, IL-6, IL-8, COX-2)
Research indicates that exposure to certain environmental pollutants, including PAHs, can induce inflammatory responses portlandpress.com. While direct studies specifically detailing this compound's induction of inflammatory markers such as TNF-alpha, IL-6, IL-8, and COX-2 are not extensively highlighted in the search results, related PAHs and general mechanisms of inflammation induced by pollutants provide context.
Studies on other PAHs and environmental agents, such as diesel exhaust particles and cigarette smoke, demonstrate their capacity to upregulate pro-inflammatory cytokines and enzymes. For instance, diesel extract stimulated the production of IL-8, GM-CSF, and IL-1beta in primary human bronchial epithelial cells science.gov. Similarly, cigarette smoke exposure in mouse models has been shown to induce a strong acute inflammatory response characterized by increased cytokine secretion, including TNF-alpha and MIP-2, and upregulated proinflammatory gene expression like KC and MIP-2 portlandpress.com. COX-2 is also a key enzyme involved in inflammation, and its expression can be induced by inflammatory cytokines like TNF-alpha and IL-1β brieflands.com.
While a direct link for this compound specifically inducing these markers is not strongly present in the provided snippets, the known inflammatory potential of related PAHs and the general mechanisms of pollutant-induced inflammation suggest a plausible pathway for this compound's toxic effects to involve the induction of such markers. Further research specifically on this compound's impact on these particular inflammatory mediators would provide more definitive insights.
Hepatotoxicity Research of this compound
Hepatotoxicity, or liver toxicity, is an observed adverse effect of this compound exposure in animal models. Studies have investigated the impact of this compound on liver health, including changes in organ weight and indicators of liver damage in the blood nih.gov.
Effects on Liver Weight and Serum Enzyme Levels (e.g., ALT)
Studies in C57BL/6 mice exposed to this compound have demonstrated hepatotoxic effects, including an increase in relative liver weight nih.gov. Elevated serum levels of alanine (B10760859) aminotransferase (ALT) have also been observed in this compound-exposed mice, indicating liver injury nih.gov. ALT is an enzyme primarily found in hepatocytes, and elevated serum levels are a common indicator of hepatocellular damage wjgnet.comnih.gov.
Data from a study on this compound-exposed C57BL/6 mice showed the following:
| Endpoint | Control Mice | This compound-Exposed Mice |
| Relative Liver Weight | Normal | Increased |
| Serum ALT Levels | Normal | Elevated |
| Hepatocyte Morphology | Normal | Swelling, Degeneration |
| Hepatic Glutathione | Normal | Depletion |
| Hepatic Oxidative DNA Damage | Normal | Increased (8-OHdG) |
This table summarizes key findings related to this compound-induced hepatotoxicity in mice, highlighting the physical and biochemical changes observed.
Role of Aryl Hydrocarbon Receptor (AhR) in this compound-Induced Hepatotoxicity
The aryl hydrocarbon receptor (AhR) plays a significant role in the hepatotoxicity induced by this compound nih.gov. Research indicates that this compound activates AhR, and this activation is dependent on AhR expression nih.gov. Studies using AhR+/+ and AhR-/- mice have shown that this compound's toxic effects, such as increased relative liver weight and elevated serum ALT levels, were observed in AhR+/+ mice but not in AhR-/- mice nih.gov.
This compound exposure in mice significantly induced the hepatic mRNA levels of AhR and its related target genes, including CYP1A1, CYP1A2, and CYP1B1 nih.gov. These enzymes are involved in the metabolism of PAHs. The induction of CYP1A1 and CYP1A2 mRNA levels by this compound was also dependent on the presence of AhR, as this effect was seen in AhR+/+ mice but not in AhR-/- mice nih.gov. This provides strong evidence that AhR is a key mediator in this compound-induced hepatotoxicity.
Furthermore, studies on mono-methylchrysenes, derivatives of this compound, have also investigated their interaction with the human AhR. These studies found that mono-methylchrysenes can act as AhR ligands and induce CYP1A1 and CYP1B1 expression in HepG2 cells, further supporting the role of AhR in the cellular response to chrysenes nih.gov.
Cross-Species Comparative Toxicology of this compound (e.g., Fish, Rodents, Human Cells)
Comparative toxicology studies across different species, including fish, rodents, and human cells, provide valuable insights into the varied responses to this compound exposure and help in assessing potential risks to different organisms.
Studies have investigated the metabolism of this compound in fish species like the brown bullhead ( Ameriurus nebulosus ) and rainbow trout ( Oncorhynchus mykiss ) nih.govoup.com. Liver microsomes from brown bullhead were shown to metabolize this compound, producing benzo-ring diols as major metabolites nih.gov. In rainbow trout, liver microsomes also metabolized this compound, with dihydrodiols being the predominant metabolites oup.com. These studies highlight that aquatic organisms possess the enzymatic machinery to metabolize this compound, although the specific metabolic profiles can vary between species oup.com.
In rodents, such as mice and rats, this compound has been shown to induce tumorigenicity and hepatotoxicity nih.govmedchemexpress.com. Studies in neonatal rats demonstrated that topical application of this compound induced the activity of enzymes in the skin and liver, including AHH and 7-ethoxycoumarin (B196162) deethylase nih.gov. As discussed earlier, rodent models have been crucial in understanding this compound's hepatotoxic effects and the role of AhR nih.gov.
Research using human cells, such as cultured human lymphocytes and HepG2 cells, has also been conducted. This compound is able to induce aryl hydrocarbon hydroxylase (AHH) in cultured human lymphocytes nih.gov. Studies with HepG2 human liver cancer cells have been used to assess the cytotoxic effects and AhR-mediated gene expression induced by chrysenes and their derivatives nih.gov. These in vitro human cell models allow for the investigation of cellular mechanisms and responses relevant to human exposure.
Viii. Remediation and Mitigation Strategies for Chrysene Contamination
Bioremediation Approaches for Chrysene-Contaminated Environments
Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. For This compound (B1668918), this approach is considered a cost-effective and environmentally friendly alternative to traditional chemical and physical methods. nih.gov
The low bioavailability of this compound, due to its high molecular weight and low water solubility (0.003 mg/L), makes it resistant to microbial metabolism. nih.govresearchgate.net However, several bacterial and fungal strains have demonstrated the ability to degrade this compound, often with greater efficiency when working together in consortia. nih.gov
A bacterial consortium designated ASDC, comprising Rhodococcus sp., Bacillus sp., and Burkholderia sp., was shown to utilize this compound as its sole source of carbon and energy. nih.govresearchgate.net Under optimal conditions (pH 7.0, 37°C, and 150 rpm aeration), this consortium achieved a maximum degradation rate of 1.5 mg/L/day. nih.govresearchgate.net The degradation pathway was suggested to proceed through phthalic acid, leading to the complete mineralization of this compound. researchgate.net In microcosm models simulating polluted, non-sterile soil sediment, the ASDC consortium achieved a 96% degradation of this compound. researchgate.net
Another study isolated Bacillus halotolerans from oil-contaminated water, which demonstrated a 90% degradation of this compound within six days under optimized conditions. iwaponline.com The presence of enzymes like laccase and catechol 1,2-dioxygenase confirmed its degradation capabilities. iwaponline.com
Fungal-bacterial co-cultures have also shown significant promise. A combination of the fungus Penicillium janthinellum with either a bacterial consortium or Stenotrophomonas maltophilia resulted in significant degradation of this compound in both liquid media and soil. nih.gov While the individual bacterial cultures showed very slow degradation (6 to 12% over 56 days), the co-cultures demonstrated enhanced breakdown of the compound. nih.gov
Table 1: Examples of Microbial this compound Degradation
| Microorganism(s) | Environment | Degradation Rate/Efficiency | Key Findings |
|---|---|---|---|
| Consortium ASDC (Rhodococcus sp., Bacillus sp., Burkholderia sp.) | Soil Sediment | 96% degradation in microcosm models. researchgate.net | Utilized this compound as sole carbon and energy source; degradation via phthalic acid pathway. nih.govresearchgate.net |
| Bacillus halotolerans | Water | 90% degradation in 6 days. iwaponline.com | Isolated from oil-contaminated water; enzymes laccase and catechol 1,2-dioxygenase involved. iwaponline.com |
| Fungal-Bacterial Co-culture (Penicillium janthinellum & Stenotrophomonas maltophilia or bacterial consortium) | Soil & Liquid Media | Significantly improved degradation compared to individual cultures. nih.gov | Co-culturing enhanced mineralization of high-molecular-weight PAHs. nih.gov |
Several strategies can be employed to enhance the efficiency of this compound bioremediation by overcoming its limited bioavailability and stimulating microbial activity. nih.govmdpi.com
Co-substrates and Biostimulation : The addition of auxiliary nutrients, or co-substrates, can stimulate microbial growth and enzymatic activity, thereby enhancing this compound degradation. nih.gov Studies have shown that supplementing with substances like peptone, yeast extract, sodium succinate, ammonium nitrate, and glucose can increase the degradation efficiency of microbial consortia. nih.govmdpi.com Biostimulation involves adding nutrients to contaminated sites to encourage the growth and activity of indigenous degrading microorganisms. nih.gov
Surfactants : Surfactants can increase the solubility and desorption of PAHs from soil particles, making them more accessible to microorganisms. mdpi.com However, their effect on this compound degradation can be complex. One study found that the synthetic surfactant Tween 80, at a concentration of 0.5%, significantly enhanced this compound degradation by the fungus Polyporus sp. S133, increasing it from 30% to 86% over 30 days. In contrast, another study reported that the addition of surfactants like CTAB, SDS, Tween-80, and Triton X-100 actually decreased the degradation rate by a bacterial consortium. nih.gov
Bioaugmentation and Immobilization : Bioaugmentation involves introducing specific microbial strains or consortia with known degradative capabilities into a contaminated environment. nih.gov To improve the performance and survival of these introduced microbes, immobilization techniques are used. Immobilizing a bacterial consortium (H6) on biochar, combined with the addition of glucose and the surfactant sodium dodecyl benzene (B151609) sulfonate (SDBS), resulted in the highest degradation rate of aged PAHs in soil from a coking plant. mdpi.comcranfield.ac.uk This combined approach is considered a promising strategy for the effective remediation of aged PAH-contaminated soils. mdpi.com
Fungi, particularly white-rot fungi, produce powerful extracellular enzymes that can degrade a wide range of persistent organic pollutants. nih.govbiomedres.us Laccases are among the key enzymes involved in this process, capable of oxidizing both phenolic and non-phenolic compounds, including PAHs. nih.gov
The fungus Polyporus sp. S133, isolated from soil, has been shown to effectively degrade this compound. Its laccase enzyme was able to oxidize 66% of this compound in a reaction mixture. The efficiency of this enzymatic degradation can be significantly enhanced by the addition of a mediator compound. When 1-hydroxybenzotriazole (HBT) was added to the reaction, the oxidation of this compound by the laccase from Polyporus sp. S133 increased by 12%, reaching a removal rate of 78%. The degradation process involves the formation of this compound-quinone as an oxidation product.
Table 2: Fungal Laccase-Mediated Oxidation of this compound
| Fungal Species | Enzyme | Initial Oxidation | Oxidation with HBT Mediator |
|---|
Physico-Chemical Remediation Technologies for this compound
Alongside biological methods, various physico-chemical technologies are utilized for the remediation of this compound-contaminated sites.
Electrokinetic remediation is a technique that uses a low-intensity direct electric current to mobilize and remove contaminants from soil and water. electrochemsci.orgmdpi.com However, the strong adsorption of persistent organic pollutants like this compound to soil particles and their low water solubility make them difficult to remove using conventional electrokinetic treatment alone. electrochemsci.orguj.ac.za
To improve efficiency, enhanced electrokinetic methods have been developed. Laboratory-scale experiments on this compound-contaminated kaolin demonstrated that combining electrokinetics with ultrasound (EK-US) or an alternating current (EK-AC) could increase the removal of this compound by 3-4% compared to the standard electrokinetic process. electrochemsci.orguj.ac.zaresearchgate.net These enhancements aid in desorbing the pollutant from the soil, making it more available for transport and removal. electrochemsci.orguj.ac.za This technology is seen as a feasible option for in-situ remediation with minimal disturbance to the land surface. mdpi.com
Adsorption is a widely used method for removing pollutants from water, relying on materials with a high surface area to capture contaminants. researchgate.net
Activated Carbon : Activated carbon is a common adsorbent due to its porous structure and large surface area. mdpi.com It can effectively remove organic pollutants from aqueous solutions. In one comparative study, activated carbon achieved a this compound removal efficiency of 80.89% from contaminated water, with an adsorption capacity of 1.07 mg/g. spectroscopyonline.com
DNA-Intercalation with Magnetic Beads : A novel approach for this compound removal involves using DNA as an adsorbent. This compound molecules can intercalate, or insert themselves, between the base pairs of DNA. This process, combined with magnetic bead-based separation, has shown remarkable efficiency. In a direct comparison, DNA-intercalation achieved a this compound removal efficiency of 94.89%. spectroscopyonline.com The adsorption capacity of DNA was found to be 541.68 mg/g, significantly higher than that of activated carbon, even when the amount of activated carbon used was 400 times greater than the amount of DNA. spectroscopyonline.com This suggests that DNA-intercalation is a highly effective method for removing this compound from contaminated water. spectroscopyonline.com
Table 3: Comparison of Adsorption-Based this compound Removal Methods
| Adsorbent | Removal Efficiency | Adsorption Capacity |
|---|---|---|
| Activated Carbon | 80.89% spectroscopyonline.com | 1.07 mg/g spectroscopyonline.com |
Risk Assessment and Management Frameworks for this compound Exposure
The potential for adverse health and environmental effects from this compound exposure necessitates robust risk assessment and management frameworks. These frameworks, implemented by national and international regulatory bodies, provide a systematic approach to evaluating the risks associated with this compound and implementing strategies to mitigate them. The process generally involves several key stages, from identifying potential hazards to characterizing the risk and establishing protective measures.
A cornerstone of managing chemical contaminants is the risk assessment process, a scientific methodology used to estimate the potential for adverse health effects in humans and ecosystems from exposure to environmental hazards. For this compound, as with many other polycyclic aromatic hydrocarbons (PAHs), this process is typically structured into four distinct steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. in.govnih.gov
Hazard Identification
This initial step seeks to determine whether exposure to this compound can cause an increase in the incidence of a particular adverse health effect. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have classified this compound based on the available evidence. The EPA's Integrated Risk Information System (IRIS) categorizes this compound as a Group B2 "probable human carcinogen," a classification based on sufficient evidence of carcinogenicity in animals. regulations.govepa.gov While there is no direct evidence linking this compound exposure to cancer in humans, it is a known component of mixtures, such as coal tar and cigarette smoke, that are associated with human cancers. epa.govcdc.gov Animal studies have shown that this compound can induce skin carcinomas and malignant lymphomas in mice following dermal and intraperitoneal exposure, respectively. epa.gov
Dose-Response Assessment
The dose-response assessment evaluates the quantitative relationship between the amount of this compound exposure and the incidence of adverse health effects. For carcinogenic effects, this is often expressed as a Cancer Slope Factor (CSF), which is an estimate of the increased cancer risk from a lifetime of exposure to a specific dose. The EPA has established a CSF for this compound, which is often derived using a relative potency factor (RPF) or toxicity equivalency factor (TEF) approach. regulations.govmichigan.govdep.state.pa.us This method compares the carcinogenic potency of a given PAH to that of benzo[a]pyrene (B130552) (B[a]P), the most well-studied PAH. epa.gov this compound has been assigned a TEF of 0.001 relative to B[a]P. michigan.gov
For non-carcinogenic effects, a Reference Dose (RfD) is determined, representing a daily oral exposure level that is not expected to cause adverse effects over a lifetime. regulations.gov However, for this compound, the primary focus of most regulatory agencies is its carcinogenic potential, and an oral RfD has not been formally established by the EPA's IRIS program. epa.govepa.gov
| Toxicity Value | Agency/Organization | Value | Comments/Basis |
| Carcinogen Classification | U.S. EPA | B2; Probable human carcinogen | Based on sufficient evidence of carcinogenicity in animals. regulations.govepa.gov |
| Oral Cancer Slope Factor (CSF) | U.S. EPA | 0.0073 per mg/kg-day | Derived using a relative potency factor of 0.001 applied to the CSF of benzo[a]pyrene. regulations.gov |
| Oral Slope Factor (mg/kg-day)⁻¹ | OEHHA (California) | 1.2 E-1 | Based on the Air Toxics Hot Spots Program Technical Support Document for Cancer Potencies. ca.gov |
| Inhalation Unit Risk (μ g/cubic meter)⁻¹ | OEHHA (California) | 1.1 E-5 | Based on the Air Toxics Hot Spots Program Technical Support Document for Cancer Potencies. ca.gov |
| Toxicity Equivalency Factor (TEF) | U.S. EPA | 0.001 | Relative to benzo[a]pyrene for assessing oral cancer risks. michigan.gov |
Exposure Assessment
The exposure assessment aims to quantify the human uptake of this compound from the environment. This involves identifying the sources of this compound, the pathways by which it moves through the environment, and the routes of human exposure (inhalation, ingestion, and dermal contact). This compound is a product of incomplete combustion and is found in coal tar, creosote (B1164894), and asphalt. tpsgc-pwgsc.gc.ca Human exposure can occur through breathing contaminated air, consuming contaminated food and water, or through skin contact with contaminated soil or products. cdc.gov The assessment considers factors such as body weight, drinking water intake, and fish consumption rates to estimate the level of exposure. regulations.gov Bioaccumulation factors (BAFs) are also used to determine how this compound might concentrate in organisms, such as fish, that are part of the human food chain. regulations.gov
Risk Characterization
The final step, risk characterization, integrates the information from the previous three steps to produce a quantitative estimate of the public health risk. in.gov This is typically expressed as the probability of an individual developing cancer over a lifetime due to this compound exposure. The risk is calculated by combining the estimated exposure levels with the cancer slope factor. Regulatory agencies often set an acceptable risk level, such as a 1 in 1,000,000 (10⁻⁶) increased lifetime cancer risk, to establish cleanup goals and water quality criteria. regulations.gov
International and National Management Frameworks
Various countries and regions have established frameworks to manage the risks associated with this compound and other PAHs.
United States: The EPA sets standards for this compound in drinking water and provides guidance for the remediation of contaminated sites. regulations.govnih.gov States like New Jersey have established their own soil remediation standards for residential and non-residential exposure pathways. nj.gov Occupational exposure limits are set by the Occupational Safety and Health Administration (OSHA) for coal tar pitch volatiles, which include this compound. osha.gov
European Union: The European Union regulates PAHs, including this compound, in various consumer products, foodstuffs, and drinking water through regulations like REACH. talema.commeasurlabs.com For many food products, the regulation is based on the sum of four PAHs: benzo[a]pyrene, benz[a]anthracene, benzo[b]fluoranthene, and this compound. talema.com
Canada: Under the Canadian Environmental Protection Act, 1999, PAHs are identified as toxic substances. canada.cacanada.ca The government has developed guidelines for PAHs in soil and water and works to reduce emissions from industrial sources. canada.caccme.ca
Australia: The Australian government utilizes the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework to assess the risks of industrial chemicals like this compound. chemicalwatch.comchemycal.com This science and risk-based model helps to prioritize chemicals for assessment and potential risk management actions.
| Jurisdiction | Medium | Standard/Guideline | Value |
| U.S. EPA | Water (for consumption of water and organisms) | Ambient Water Quality Criteria (at 10⁻⁶ risk) | 0.0028 µg/L |
| New Jersey, USA | Soil (Residential) | Ingestion-Dermal Exposure Pathway | 510 mg/kg |
| New Jersey, USA | Soil (Non-Residential) | Ingestion-Dermal Exposure Pathway | 2,300 mg/kg |
| RIVM (Netherlands) | Freshwater | Maximum Permissible Concentration (MPC) | 1.2 ng/L |
| RIVM (Netherlands) | Soil | Maximum Permissible Concentration (MPC) | 23 µ g/kgdwt |
| European Union | Drinking Water | Sum of 4 PAHs (including this compound) | 0.10 µg/L |
| Canada | Soil (Residential/Parkland) | Soil Quality Guideline for Human Health | Varies by land use |
| OSHA (USA) | Air (Workplace) | Permissible Exposure Limit (as Coal Tar Pitch Volatiles) | 0.2 mg/m³ |
These risk assessment and management frameworks provide a structured and scientifically-defensible approach to protecting human health and the environment from the potential risks of this compound exposure. They rely on a combination of toxicological data, exposure modeling, and policy decisions to establish standards and guidelines that are intended to be protective.
Ix. Emerging Research Areas and Future Directions in Chrysene Studies
Novel Therapeutic Applications of Chrysene (B1668918) Derivatives (e.g., Anticancer Agents)
This compound derivatives are being investigated for their potential as therapeutic agents, particularly for their anticancer properties ontosight.aiontosight.aiheteroletters.org. The polycyclic aromatic hydrocarbon structure of this compound provides a scaffold for synthesizing compounds with potential biological activities ontosight.aipmarketresearch.com.
Research has explored the synthesis and evaluation of novel this compound derivatives for their cytotoxicity against cancer cell lines heteroletters.orgspandidos-publications.com. Some this compound derivatives have demonstrated significant cytotoxic activity against a broad spectrum of tumor cell lines in vitro heteroletters.org. Studies have indicated that certain this compound derivatives can reduce the viability of transformed cell lines, with some reports suggesting this occurs through the induction of apoptosis spandidos-publications.com.
The mechanism of action for the anticancer activity of some polycyclic aromatic compounds, including this compound derivatives, is not fully established, but proposed mechanisms include interaction with DNA through intercalation or covalent binding, as well as interaction with the cell membrane spandidos-publications.comfrontiersin.org. DNA intercalation, where planar aromatic systems insert between DNA base pairs, is a known mechanism for some anticancer therapies heteroletters.org.
Specific this compound derivatives have shown marked activity against cancer cell lines. For example, a novel 6,12-disubstituted this compound derivative, a hydrochloride salt, demonstrated consistent inhibition of the growth of the colon cancer HT-29 cell line in vivo spandidos-publications.comnih.gov. In this study, the compound inhibited the average tumor volume by 50% at day 20 in various treatment regimens spandidos-publications.comnih.gov.
Compounds structurally related to this compound derivatives, such as oxaza-chrysenes, are also of interest in medicinal chemistry due to their potential biological activities, including anticancer effects by interacting with DNA or disrupting cellular processes critical for tumor growth ontosight.ai.
Research into tetrahydrothis compound derivatives, such as (1R,2S,3S,4R)-1,2,3,4-Tetrahydrothis compound-1,2,3,4-tetrol, also focuses on their potential biological activities, including anti-cancer properties, based on the ability of PAH derivatives to interact with DNA and other biomolecules ontosight.ai.
The development of this compound-based kinase inhibitors targeting specific cancers, such as non-small cell lung cancer, is an area of ongoing research, with reports of clinical trials surging pmarketresearch.com. Preclinical trials have also highlighted this compound-based compounds for targeting pancreatic and breast cancers pmarketresearch.com.
Table 2: Examples of this compound Derivatives with Potential Anticancer Activity
| Compound Name | Potential Application | Research Finding |
| 7-ethyl-7-hydroxy-4a,6a-dimethylhexadecahydro-2,5-chrysenedione | Anticancer Properties | Belongs to a class of this compound derivatives with potential biological activities, including anticancer properties. ontosight.ai |
| 9-Chloro-5-(4-methoxy-phenyl)-2,2,4-trimethyl-2,5-dihydro-1H-6-oxa-1-aza-chrysene | Anticancer Effects | Oxaza-chrysene derivative of interest in medicinal chemistry with potential anticancer effects. ontosight.ai |
| Novel 6,12-disubstituted this compound derivative (hydrochloride salt) | Colon Cancer Treatment | Demonstrated consistent inhibition of HT-29 colon cancer cell growth in vivo. spandidos-publications.comnih.gov |
| This compound-based kinase inhibitors | Non-Small Cell Lung Cancer | Clinical trials have surged. pmarketresearch.com |
| This compound-based compounds | Pancreatic and Breast Cancers | Highlighted in preclinical trials. pmarketresearch.com |
Advanced Modeling and Simulation of this compound Interactions in Complex Systems
Advanced modeling and simulation techniques, such as density functional theory (DFT), play a crucial role in understanding the interactions of this compound in complex systems and predicting its properties beilstein-journals.orgtandfonline.com. These computational methods provide insights into the electronic structure, optical properties, and intermolecular interactions of this compound and its derivatives.
DFT calculations have been used to investigate the electronic structure and optical properties of this compound under pressure, revealing how pressure can tune its band gap and optical response tandfonline.comtandfonline.com. These studies analyze the pressure dependence of electronic band structure, density of states, and partial density of states tandfonline.com.
Modeling has also been applied to understand the electronic structure of this compound and its similarity to other organic semiconductor cores like BTBT rsc.orgtandfonline.com. Calculations of frontier orbitals (HOMO and LUMO) and charge transfer integrals help in assessing the potential of this compound derivatives for organic electronic devices rsc.org. For instance, calculations have indicated that this compound is expected to have higher mobility than BTBT due to stronger electronic couplings rsc.org.
Computational studies are also integral to research on this compound derivatives in advanced materials, such as spiro-fused dibenzo[g,p]chrysenes. Theoretical calculations at levels like B3LYP/6-31G(d) are used to characterize their electronic structure and photophysical properties rsc.org.
In the context of therapeutic applications, molecular docking studies can be employed to understand the binding affinities of this compound derivatives to biological targets, such as proteins, suggesting potential therapeutic applications researchgate.net.
Modeling and simulation are also relevant in studying the environmental behavior of this compound, including its interactions with soil and water, which is important for understanding its fate and developing remediation strategies.
Integrated Multi-Omics Approaches in this compound Toxicology
Integrated multi-omics approaches are increasingly being applied in toxicology to gain a comprehensive understanding of the biological responses to chemical exposure. While the provided search results specifically mention toxicogenomics in the context of dibenzo[def,p]this compound (DBC), a related PAH researchgate.netoup.comnih.govoregonstate.edu, the principles are applicable to this compound toxicology.
Toxicogenomics, which involves the study of changes in gene expression in response to toxic substances, can reveal mechanistic insights into the immunotoxicity of PAHs like DBC oup.comnih.gov. Gene expression analysis can identify activated signaling pathways, such as p53 signaling related to cellular growth and proliferation, even at low doses oup.comnih.gov.
Multi-omics approaches, which can integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a more holistic view of the biological impact of this compound exposure. By analyzing changes at multiple molecular levels, researchers can gain a deeper understanding of the complex interactions between this compound and biological systems, identify biomarkers of exposure and effect, and elucidate mechanisms of toxicity.
Studies using toxicogenomics have shown that gene expression profiles can be highly correlated with traditional toxicity endpoints, highlighting the potential utility of these approaches in human health risk assessment oup.comnih.gov. For example, benchmark dose modeling of toxicogenomics data has yielded toxicity estimates close to those from traditional methods oup.comnih.gov.
Applying integrated multi-omics to this compound toxicology would involve analyzing how this compound exposure affects gene expression, protein levels, and metabolic profiles in relevant biological systems. This could help to identify specific pathways and biological processes perturbed by this compound, contributing to a better understanding of its potential health effects. The Comparative Toxicogenomics Database (CTD) provides resources for exploring chemical-gene interactions, including for this compound ctdbase.org.
Sustainable Technologies for this compound Monitoring and Abatement
Given that this compound is a persistent organic pollutant with potential environmental and health concerns, the development of sustainable technologies for its monitoring and abatement is crucial taylorfrancis.comijiset.comspectroscopyonline.com. This compound is often found in complex mixtures of PAHs resulting from incomplete combustion processes and is present in materials like coal tar and creosote (B1164894) tpsgc-pwgsc.gc.ca.
Monitoring technologies aim to detect and quantify this compound in various environmental matrices, such as water, soil, and air. Advanced analytical techniques, such as GCMSMS/TQD, are used for the analysis of this compound in water samples ijiset.com.
Abatement technologies focus on removing or degrading this compound from contaminated environments. Sustainable approaches are gaining attention due to their environmental friendliness and cost-effectiveness taylorfrancis.com. Bioremediation, which utilizes microorganisms to detoxify hazardous pollutants, is considered a sustainable technology for this compound remediation taylorfrancis.com. Microorganisms, including specific bacterial strains and fungal cultures, have shown the ability to degrade this compound taylorfrancis.comiwaponline.com. For example, Fusarium sp. has shown promise in degrading this compound in laboratory conditions ijiset.com. The effectiveness of bioremediation is influenced by factors such as the type of microbes involved and environmental conditions like pH and agitation rate taylorfrancis.comscispace.com.
Photocatalytic remediation is another promising approach for the degradation of this compound in contaminated water, utilizing light-activated semiconductor materials to break down the compound into less harmful substances ijiset.com. The effectiveness of photocatalysis is influenced by factors such as the type of photocatalyst and operational conditions ijiset.com. Studies have shown that photocatalytic treatment using catalysts like ZnO/TiO₂/H₂O₂ under UV radiation can effectively break down this compound in water ijiset.com.
Electrokinetic remediation (EKR) is an environmentally friendly separation technology that can be used for the in-situ removal of contaminants like this compound from soil and sediment researchgate.net. While EKR alone may be slow for nonionic contaminants, enhanced electrokinetic methods, such as coupling EKR with ultrasonication or AC electricity, can improve this compound removal efficiency researchgate.netresearchgate.net.
Other methods explored for this compound removal from contaminated water include adsorption and advanced oxidation spectroscopyonline.com. Interestingly, DNA has shown potential for efficiently removing this compound from contaminated water through DNA-intercalation and magnetic bead-based separation, demonstrating higher efficiency than activated carbon in some cases spectroscopyonline.com.
Sustainable remediation strategies aim to minimize environmental impact and promote long-term cleanup. This includes optimizing existing technologies and exploring novel approaches for effective and environmentally sound this compound abatement.
Table 3: Sustainable Technologies for this compound Monitoring and Abatement
| Technology | Description | Application Area | Key Finding/Approach |
| Bioremediation | Utilizes microorganisms to degrade this compound. | Contaminated Soil, Water | Microorganisms like Alcaligenes faecalis, Achromobacter xylosoxidans, and Fusarium sp. can degrade this compound. taylorfrancis.comijiset.comiwaponline.com |
| Photocatalytic Remediation | Uses light-activated catalysts to break down this compound. | Contaminated Water | Effective degradation of this compound using ZnO/TiO₂/H₂O₂ under UV radiation. ijiset.com |
| Electrokinetic Remediation | Employs electric field to remove contaminants from soil/sediment. | Contaminated Soil, Sediment | Enhanced by ultrasonication or AC electricity for improved this compound removal. researchgate.netresearchgate.net |
| DNA-based Removal | Utilizes DNA intercalation and magnetic separation for removal from water. | Contaminated Water | Demonstrated high efficiency in removing this compound from water. spectroscopyonline.com |
| Advanced Analytical Techniques | Detection and quantification of this compound in environmental samples. | Environmental Monitoring | Techniques like GCMSMS/TQD used for analysis in water. ijiset.com |
Q & A
Basic: What are the most reliable analytical methods for detecting chrysene in environmental samples?
Answer:
this compound detection typically involves extraction (e.g., Soxhlet extraction, solid-phase microextraction) followed by chromatographic separation via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Calibration curves using certified reference materials (CRMs) are essential for quantification. Method validation should include recovery rates (80–120%) and limits of detection (LODs < 1 µg/L) to ensure reproducibility . For complex matrices like soil, matrix-matched standards mitigate interference .
Advanced: How can experimental design address contradictions in this compound’s carcinogenic potency across bioassay studies?
Answer:
Contradictions often arise from differences in metabolic activation systems (e.g., liver S9 fractions vs. in vivo models) and dose-response variables. A robust design should:
- Standardize bioassay protocols (e.g., OECD Guidelines 451/453) for consistent metabolic conditions.
- Include positive controls (e.g., benzo[a]pyrene) and negative controls to isolate this compound-specific effects.
- Use isogenic animal models to reduce genetic variability.
- Apply statistical models (e.g., benchmark dose modeling) to reconcile potency disparities .
Basic: What sampling strategies minimize this compound degradation during environmental monitoring?
Answer:
To preserve this compound stability:
- Collect samples in amber glass containers to prevent photodegradation.
- Store at −20°C with anhydrous sodium sulfate to inhibit microbial activity.
- Use surrogate standards (e.g., deuterated this compound) to track recovery during extraction .
Advanced: How to optimize solid-phase microextraction (SPME) parameters for this compound in heterogeneous matrices?
Answer:
Critical parameters include:
- Fiber coating : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) for non-polar PAHs.
- Temperature : 60–80°C to balance analyte volatility and fiber stability.
- Extraction time : 30–60 minutes (kinetically optimized via pre-experimental isotherms).
- Salting-out effect : Add NaCl (20% w/v) to enhance hydrophobicity. Validate with split-sample analysis against Soxhlet extraction .
Basic: What are the primary sources of this compound in urban air particulate matter?
Answer:
this compound originates from incomplete combustion:
- Anthropogenic : Vehicle emissions (diesel > gasoline), coal combustion, and industrial pyrolysis.
- Natural : Wildfires and volcanic activity.
Sampling via high-volume air samplers with quartz filters, followed by source apportionment using diagnostic ratios (e.g., this compound/benzo[a]anthracene) .
Advanced: How to model this compound’s soil bioavailability using computational chemistry?
Answer:
Approaches include:
- Molecular dynamics (MD) : Simulate this compound-soil organic matter interactions (e.g., binding to humic acids).
- Quantitative structure-activity relationships (QSARs) : Predict log Kow (octanol-water partition coefficient) to estimate bioavailability.
- In silico bioavailability assays : Integrate soil pH, cation exchange capacity, and microbial activity data. Validate with in vitro Caco-2 cell models .
Basic: What are key considerations for ethical approval in this compound toxicity studies?
Answer:
- Obtain institutional animal care committee (IACC) approval for in vivo studies, adhering to the 3Rs (Replacement, Reduction, Refinement).
- For human cell lines, ensure informed consent documentation and compliance with GDPR/HIPAA for data privacy .
Advanced: How to resolve spectral interference in this compound quantification via fluorescence detection?
Answer:
- Synchronous fluorescence spectroscopy (SFS) : Offset Δλ = 34 nm to isolate this compound’s emission (383 nm).
- Second-derivative spectroscopy : Eliminate overlapping peaks from co-eluting PAHs (e.g., triphenylene).
- Multivariate calibration : Partial least squares (PLS) regression for deconvoluting complex spectra .
Basic: How to validate this compound data against literature values?
Answer:
- Cross-check with certified reference materials (NIST SRM 1649b for urban dust).
- Calculate percent relative standard deviation (%RSD) across triplicates (acceptable < 15%).
- Use interlaboratory comparisons (e.g., ISO 13528 proficiency testing) .
Advanced: What experimental frameworks assess this compound’s synergistic toxicity with other PAHs?
Answer:
- Isobolographic analysis : Quantify additive vs. synergistic effects in binary mixtures (e.g., this compound + benzo[a]pyrene).
- Transcriptomic profiling : RNA-seq to identify pathway-specific synergies (e.g., CYP1A1 upregulation).
- Fractional factorial design : Test multiple PAH combinations efficiently while controlling confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
